Product packaging for L-Alanine isopropyl ester(Cat. No.:)

L-Alanine isopropyl ester

Número de catálogo: B8817516
Peso molecular: 131.17 g/mol
Clave InChI: QDQVXVRZVCTVHE-YFKPBYRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

L-Alanine isopropyl ester is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B8817516 L-Alanine isopropyl ester

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H13NO2

Peso molecular

131.17 g/mol

Nombre IUPAC

propan-2-yl (2S)-2-aminopropanoate

InChI

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m0/s1

Clave InChI

QDQVXVRZVCTVHE-YFKPBYRVSA-N

SMILES isomérico

C[C@@H](C(=O)OC(C)C)N

SMILES canónico

CC(C)OC(=O)C(C)N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine isopropyl ester hydrochloride is a critical chiral building block and key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiviral drug Sofosbuvir, a cornerstone in the treatment of Hepatitis C.[1] Its synthesis is a focal point for process chemists aiming for efficiency, high purity, and scalability. This technical guide provides a comprehensive overview of the primary synthesis methods, complete with detailed experimental protocols, comparative quantitative data, and process visualizations.

Core Synthesis Strategies

The preparation of this compound hydrochloride predominantly follows two main synthetic routes: direct esterification of L-alanine and a method involving a cyclic intermediate.

  • Direct Esterification of L-Alanine: This is the most straightforward and commonly employed method. It involves the reaction of L-alanine with isopropanol (B130326) in the presence of an acid catalyst or a chlorinating agent, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[1] The reaction proceeds in two conceptual steps: the esterification of the carboxylic acid group of L-alanine and the subsequent formation of the hydrochloride salt at the amino group.[1][2]

  • Ring-Closure and Ring-Opening Synthesis: A novel approach involves the initial reaction of L-alanine with triphosgene (B27547) to form a cyclic intermediate, 4-methyl-2,5-diketone oxazolidine (B1195125).[3] This intermediate then undergoes ring-opening with isopropanol under acidic conditions, followed by salt formation to yield the final product.[3] This method is presented as an alternative to avoid the use of large quantities of harsh reagents like thionyl chloride.[3]

Experimental Protocols

Method 1: Direct Esterification with Thionyl Chloride and a Catalyst

This protocol is a common laboratory and industrial method for preparing this compound hydrochloride.[1][4] The use of a catalyst such as alumina (B75360) or silica (B1680970) has been shown to improve yields and reduce the required amount of thionyl chloride.[4]

Detailed Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add isopropanol and thionyl chloride while stirring. For example, 90 ml of isopropanol and 4.36 ml of thionyl chloride can be used.[2][4]

  • Addition of Reactants: To this solution, add L-alanine (e.g., 89g, 1 mol) and a catalyst (e.g., 5g of alumina).[2][4]

  • Reaction Conditions: Stir the mixture at room temperature (e.g., 20°C) and then heat to a specific temperature (e.g., 40°C) for an extended period (e.g., 24 hours).[2][4]

  • pH Adjustment and Salt Formation: After the reaction is complete, cool the solution and add 2N HCl dropwise to adjust the pH to a slightly acidic value (e.g., 5.5).[2][4] Then, heat the solution (e.g., to 45°C) for a short duration.[4]

  • Isolation and Purification: Concentrate the solution under reduced pressure. Cool the concentrated solution (e.g., to 25°C) and add diethyl ether (e.g., 100 ml) to induce crystallization.[2][4] The resulting solid is collected by centrifugation, yielding this compound hydrochloride.[2][4]

Method 2: Synthesis via Ring-Closure and Ring-Opening

This method provides an alternative route that avoids the extensive use of thionyl chloride.[3]

Detailed Methodology:

  • Formation of Cyclic Intermediate: L-alanine is first reacted with triphosgene to induce ring closure, forming 4-methyl-2,5-diketone oxazolidine.[3]

  • Ring-Opening and Esterification: The cyclic intermediate is then dissolved in a solvent such as toluene, along with an ionic liquid and a catalyst like a strong acidic ion resin. Isopropanol is added, and the mixture is heated (e.g., to 50°C) for 10-20 hours.[3]

  • Salt Formation and Isolation: After the reaction, the mixture is cooled, and any insoluble matter is filtered off. Dry hydrogen chloride gas is then passed through the filtrate to precipitate the hydrochloride salt.[3]

  • Purification: The crude product is collected by filtration and can be recrystallized from isopropanol to obtain the purified this compound hydrochloride.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods, allowing for a direct comparison of their efficiencies.

MethodCatalystKey ReagentsReaction ConditionsPurity (%)Yield (%)Reference
Direct EsterificationAlumina (5g)L-Alanine (89g), Isopropanol (90ml), Thionyl Chloride (4.36ml)Stir at 20°C, react at 40°C for 24 hours99.190.85[2][4]
Direct EsterificationSilicon Dioxide (4.8g)L-Alanine (89g), Isopropanol (135ml), Thionyl Chloride (5.09ml)Stir at 15°C, react at 40°C for 24 hours99.492.13[4]
Direct EsterificationAlumina (10g)L-Alanine (89g), Isopropanol (180ml), Thionyl Chloride (5.81ml)Stir at 20°C, react at 40°C for 24 hours99.492.5[4]
Direct EsterificationNoneL-Alanine HCl salt (17.8g), Isopropanol (700ml), Thionyl Chloride (29ml)Stir at 0°C then room temperature overnightNot specified87[5][6]
Ring-OpeningStrong acidic ion resin4-methyl-2,5-diketone oxazolidine (115g), Isopropanol (72g), Toluene, Ionic liquid50°C for 20 hoursNot specified83.2[3]

Process Visualizations

To further clarify the synthesis pathways and experimental workflows, the following diagrams are provided.

G cluster_esterification Direct Esterification Pathway L_Alanine L-Alanine Intermediate This compound L_Alanine->Intermediate Esterification Isopropanol Isopropanol Isopropanol->Intermediate Esterification SOCl2 SOCl₂ / Catalyst SOCl2->Intermediate Product This compound HCl Intermediate->Product Salt Formation HCl HCl HCl->Product

Caption: Direct esterification of L-Alanine to its isopropyl ester hydrochloride.

G cluster_ring_opening Ring-Opening Synthesis Pathway L_Alanine L-Alanine Cyclic_Intermediate 4-methyl-2,5-diketone oxazolidine L_Alanine->Cyclic_Intermediate Ring Closure Triphosgene Triphosgene Triphosgene->Cyclic_Intermediate Product This compound HCl Cyclic_Intermediate->Product Ring Opening & Salt Formation Isopropanol Isopropanol / Acid Catalyst Isopropanol->Product HCl_gas HCl (gas) HCl_gas->Product

Caption: Synthesis via a cyclic oxazolidine intermediate.

G start Start: Reagent Mixing reaction Controlled Reaction (Temperature & Time) start->reaction ph_adjust pH Adjustment (for Direct Esterification) reaction->ph_adjust concentration Concentration (Solvent Removal) ph_adjust->concentration crystallization Crystallization (e.g., with Diethyl Ether) concentration->crystallization isolation Isolation (Centrifugation/Filtration) crystallization->isolation purification Purification (Recrystallization) isolation->purification end Final Product purification->end

Caption: General experimental workflow for this compound HCl synthesis.

References

Synthesis of L-Alanine Isopropyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Alanine isopropyl ester hydrochloride, a critical intermediate in the production of various pharmaceutical compounds, including the antiviral drug Sofosbuvir.[1][2] The primary focus of this document is the widely employed synthetic route utilizing thionyl chloride (SOCl₂) in isopropanol (B130326). This method is favored for its straightforward reaction pathway and generally high yields.[3]

Reaction Mechanism and Principles

The synthesis of this compound hydrochloride from L-Alanine and isopropanol using thionyl chloride is a classic example of Fischer esterification, facilitated by the in-situ generation of an acid catalyst and a reactive acyl chloride intermediate.

Thionyl chloride serves a dual purpose in this reaction:

  • It reacts with isopropanol to form isopropyl chlorosulfite and hydrogen chloride (HCl). The generated HCl protonates the amino group of L-Alanine, protecting it from side reactions, and catalyzes the esterification.

  • It activates the carboxylic acid group of L-Alanine by converting it into a highly reactive acyl chloride.[4]

The protonated amino acid is then readily esterified by the excess isopropanol. The final product is isolated as the hydrochloride salt, which enhances its stability and solubility.[3]

reaction_mechanism cluster_activation Activation Step cluster_esterification Esterification Step cluster_byproducts Byproducts L_Alanine L-Alanine Acyl_Chloride L-Alanyl Chloride Intermediate L_Alanine->Acyl_Chloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride Ester_HCl L-Alanine Isopropyl Ester Hydrochloride Acyl_Chloride->Ester_HCl + Isopropanol SO2 SO₂ (gas) Acyl_Chloride->SO2 HCl_gas HCl (gas) Acyl_Chloride->HCl_gas Isopropanol Isopropanol Isopropanol->Ester_HCl

Caption: Reaction mechanism for the synthesis of this compound hydrochloride.

Experimental Protocols & Data

Multiple variations of the experimental procedure exist, primarily differing in the use of catalysts, reaction temperature, and purification methods. Below are representative protocols derived from patented and literature methods.

Protocol 1: Direct Thionyl Chloride Method

This protocol is a common laboratory method for the esterification of amino acids.[5]

Methodology:

  • Suspend L-Alanine (e.g., 17.8 g, 200 mmol) in isopropanol (e.g., 700 mL) in a reaction vessel equipped with a stirrer and cooled to 0°C in an ice bath.[5]

  • Add thionyl chloride (e.g., 29 mL, 400 mmol) dropwise to the suspension while maintaining the temperature at 0°C.[5] Caution: The addition is exothermic and releases HCl and SO₂ gases; perform in a well-ventilated fume hood.[6]

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[5]

  • Concentrate the resulting solution under reduced pressure to obtain the crude product.[5]

  • The crude solid can be washed with a non-polar solvent like diethyl ether to remove impurities.[7]

  • For further purification, recrystallization from isopropanol or dissolving in a minimum amount of dichloromethane (B109758) (DCM) and precipitating with hexanes can be performed.[2][8]

Protocol 2: Catalyzed Thionyl Chloride Method

This method, described in patent literature, utilizes a catalyst such as alumina (B75360) (Al₂O₃) to potentially reduce the required amount of thionyl chloride and improve reaction efficiency.[9]

Methodology:

  • In a reaction vessel, mix isopropanol (e.g., 90 mL) and thionyl chloride (e.g., 4.36 mL) and stir for 5 minutes.[9]

  • Add L-Alanine (e.g., 89 g, 1 mol) and a catalyst, such as alumina (e.g., 5 g).[9]

  • Stir the mixture at 20°C and then maintain the temperature at 40°C for 24 hours.[9]

  • After cooling, add 2N HCl dropwise to adjust the pH to approximately 5.5.[9]

  • Heat the solution to 45°C and then concentrate it under reduced pressure.[9]

  • Cool the concentrate to 25°C and add diethyl ether (e.g., 100 mL) while stirring to induce crystallization.[9]

  • Isolate the crystalline product by centrifugation or filtration.[9]

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Suspend L-Alanine in Isopropanol cool Cool to 0°C start->cool add_socl2 Add SOCl₂ Dropwise cool->add_socl2 stir Stir Overnight at Room Temperature add_socl2->stir concentrate Concentrate Under Reduced Pressure stir->concentrate wash Wash Solid with Diethyl Ether concentrate->wash recrystallize Recrystallize (Optional) wash->recrystallize end Dry Final Product recrystallize->end

Caption: General experimental workflow for this compound HCl synthesis.

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic methods.

MethodL-Alanine (mol)Thionyl Chloride (mol)SolventCatalystTemp (°C)Time (h)Yield (%)Purity (%)Reference
Direct0.20.4IsopropanolNone0 to RTOvernight87Not specified[5]
Catalyzed1~0.06IsopropanolAlumina (5g)20 → 402490.8599.1[9]
Catalyzed1~0.07IsopropanolAlumina (10g)20 → 402492.599.4[9]
Catalyzed1~0.08IsopropanolAlumina (10g)20 → 402493.799.2[9]

Product Characterization

The final product, this compound hydrochloride, is a white crystalline powder soluble in water and ethanol.[1] Its identity and purity are confirmed through various analytical techniques.

Spectroscopic Data

Structural elucidation is primarily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]

Technique Observed Signals / Values Reference
¹H NMR δ (ppm): ~1.5 (d, Alanine CH₃), ~1.3 (d, Isopropyl CH₃), ~4.6 (q, Alanine α-CH), ~5.0 (sept, Isopropyl CH)[3]
¹H NMR (CDCl₃, 500MHz) δ (ppm): 1.26-1.33 (m, 9H), 3.68-3.71 (m, 1H), 4.97-5.04 (m, 1H)[2]
FAB-MS m/z: 132 (M-HCl+H)⁺[2]

Note: NMR chemical shifts can vary slightly depending on the solvent and instrument.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial method for assessing the purity of this compound hydrochloride and detecting any related substances or enantiomeric impurities.[10][11] Specific methods have been developed using ion-pair reagents like sodium heptanesulfonate or derivatization with agents such as acetyl glucose isothiocyanate (GITC) for the effective separation of enantiomers.[10][11]

Safety Considerations

Thionyl chloride is a corrosive and irritating compound that reacts violently with water.[6] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[6] The reaction evolves toxic and corrosive gases (SO₂ and HCl), which require proper scrubbing or ventilation.[6]

Conclusion

The synthesis of this compound hydrochloride using thionyl chloride is an efficient and well-established method. It offers high yields and produces a stable, crystalline product suitable for use in further synthetic applications, particularly in the pharmaceutical industry. The procedure can be optimized through the use of catalysts, and the final product's purity can be rigorously assessed using modern analytical techniques like NMR and HPLC. Adherence to strict safety protocols is mandatory when handling the hazardous reagents involved.

References

An In-depth Technical Guide to the Physical and Chemical Properties of L-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester is an amino acid derivative of significant interest in the fields of organic synthesis and pharmaceutical development. As an ester of the chiral amino acid L-alanine, it serves as a crucial building block and intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its more common hydrochloride salt form. Detailed experimental protocols for its synthesis are also presented, along with a visual representation of the synthetic workflow.

Physical and Chemical Properties

The physical and chemical characteristics of this compound and its hydrochloride salt are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

This compound (Free Base)
PropertyValueSource
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 145.7 ± 13.0 °C (Predicted)[3]
Density 0.968 ± 0.06 g/cm³ (Predicted)[2][3]
Solubility Soluble in DMSO and Methanol (Slightly)[3]
This compound Hydrochloride
PropertyValueSource
Molecular Formula C6H14ClNO2[4]
Molecular Weight 167.63 g/mol [4][5]
Appearance White to off-white crystalline powder.[6][7]
Melting Point 85 °C[6][8][9]
Solubility Soluble in water.[7]
Optical Rotation [α]20/D +1.0 to +3.0° (c=2, MeOH)[9][10]
Storage Room temperature, recommended to be stored in a cool, dark place (<15°C). It is hygroscopic and should be stored under an inert gas.[9][10]

Spectral Data

Spectroscopic data is critical for the identification and purity assessment of this compound hydrochloride.

Data TypeDescription
¹H NMR Spectra are available for the hydrochloride salt, which would show characteristic peaks for the isopropyl ester and alanine (B10760859) moieties.[11]
Mass Spec In Fast Atom Bombardment Mass Spectrometry (FAB-MS), the free base is expected to show a protonated molecular ion [M+H]⁺ peak.[12]
Other IR and ¹³C NMR data are also used for characterization.[11]

Chemical Properties and Reactivity

This compound is primarily utilized as a chiral intermediate in organic synthesis.[12] Its chemical reactivity is dictated by the free amino group and the isopropyl ester functionality. The hydrochloride salt is a stable, crystalline solid that is easier to handle and store than the free base.[7] The ester group can be hydrolyzed under acidic or basic conditions, and the amino group can participate in standard amine reactions, such as acylation and alkylation. Its key application is in the synthesis of pharmaceutical compounds, including anti-HCV (Hepatitis C Virus) prodrugs.[13]

Experimental Protocols

The synthesis of this compound hydrochloride is typically achieved through the esterification of L-alanine with isopropanol (B130326), followed by the formation of the hydrochloride salt. Several methods have been reported, and two common protocols are detailed below.

Method 1: Esterification using Thionyl Chloride

This is a widely used laboratory-scale synthesis.

Materials:

  • L-alanine

  • Isopropanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Suspend L-alanine (e.g., 89g, 1 mol) in isopropanol (e.g., 90ml).[11]

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (e.g., 4.36ml) to the stirred suspension.[11]

  • Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24 hours at 40°C) under the catalysis of alumina (B75360) (e.g., 5g).[11]

  • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess isopropanol.

  • To the resulting solution, add 2N HCl to adjust the pH to 5.5 and heat to 45°C.[11]

  • Concentrate the solution, cool to 25°C, and add diethyl ether (e.g., 100ml) to precipitate the product.[11]

  • Collect the crystalline this compound hydrochloride by filtration, wash with diethyl ether, and dry under vacuum. This process can yield a product with a purity of 99.1% and a yield of 90.85%.[11]

Method 2: Synthesis using a Pre-made HCl Solution in Isopropanol

This method avoids the direct use of highly reactive thionyl chloride in the reaction with the amino acid.

Materials:

  • L-alanine

  • Isopropanol HCl solution (e.g., 11.1% w/w)

Procedure:

  • To a reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add L-alanine (e.g., 5.0 g, 56.1 mmol) and an 11.1% w/w isopropanol HCl solution (e.g., 73.8 g, 224.5 mmol).[13]

  • Heat the reaction mixture to reflux (80-85 °C) and maintain for 4 hours.[13]

  • Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 ethanol-water mixture as the eluent and ninhydrin (B49086) for visualization.[13]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove isopropanol and isopropyl acetate.[13]

  • Perform multiple azeotropic distillations to remove residual solvent, yielding the final product.[13]

Visualizing the Synthesis Workflow

The following diagram illustrates a general experimental workflow for the synthesis of this compound hydrochloride.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product L_Alanine L-Alanine Esterification Esterification Reaction L_Alanine->Esterification Isopropanol Isopropanol Isopropanol->Esterification Acid_Catalyst Acid Catalyst (e.g., SOCl2 or HCl) Acid_Catalyst->Esterification Concentration Solvent Removal (Concentration) Esterification->Concentration Reaction Mixture Precipitation Precipitation (with anti-solvent) Concentration->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Product L-Alanine Isopropyl Ester Hydrochloride Drying->Final_Product

Caption: Synthesis workflow for this compound hydrochloride.

Conclusion

This compound, particularly as its hydrochloride salt, is a valuable and versatile chiral building block in synthetic organic chemistry. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it a readily accessible intermediate for the development of complex molecules, most notably in the pharmaceutical industry. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this important compound.

References

A Comprehensive Technical Guide to L-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Alanine isopropyl ester hydrochloride, a key intermediate in pharmaceutical and biochemical research. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its significant applications in drug development and other scientific fields.

Introduction

This compound hydrochloride is the hydrochloride salt of the isopropyl ester of L-alanine, a naturally occurring amino acid.[1] Its modified structure, featuring a protected carboxyl group, enhances its utility as a versatile building block in organic synthesis.[1] This compound is particularly significant as a key intermediate in the synthesis of various bioactive molecules, including antiviral drugs like Sofosbuvir, which is used to treat Hepatitis C.[2][3][4] Its high solubility in both water and organic solvents makes it a valuable reagent in drug formulation and delivery systems.[5]

Chemical and Physical Properties

The fundamental properties of this compound hydrochloride are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
CAS Number 62062-65-1[2][6][7]
Alternate CAS Number 39825-33-7[6][8]
Molecular Formula C₆H₁₄ClNO₂[2][6][7]
Molecular Weight 167.63 g/mol [2][6][7]
IUPAC Name propan-2-yl (2S)-2-aminopropanoate;hydrochloride[6]
Synonyms (S)-Isopropyl 2-aminopropanoate hydrochloride, H-Ala-OiPr HCl[6]
Appearance White to off-white crystalline powder[2]
Melting Point 85 °C[7]
Solubility Soluble in DMSO and Methanol (Slightly)[2][8]
Specific Rotation [α]20/D +1.0 to +3.0 deg (c=2, MeOH)
Storage Conditions Room temperature, in a cool, dark, and dry place. It is hygroscopic.[2]

Synthesis of this compound Hydrochloride

Several methods for the synthesis of this compound hydrochloride have been reported. A common approach involves the esterification of L-alanine with isopropanol (B130326) in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.

This protocol describes a common laboratory-scale synthesis.

Materials:

  • L-alanine

  • Isopropanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer under a nitrogen atmosphere, add L-alanine (e.g., 5.0 g, 56.1 mmol) to an 11.1% w/w solution of HCl in isopropanol (e.g., 73.8 g, 224.5 mmol).[2] An alternative is to suspend L-alanine in isopropanol and slowly add thionyl chloride at 0 °C.[8][9]

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a 7:3 ethanol-water mixture as the eluent and ninhydrin (B49086) for visualization.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess isopropanol.[2][8]

  • Cool the residue to room temperature (e.g., 20-25 °C).[10]

  • Add diethyl ether to the concentrated residue and stir to induce crystallization.[10]

  • Collect the resulting solid by centrifugation or filtration to obtain this compound hydrochloride.[10]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product L_Alanine L-Alanine Esterification Esterification at Reflux L_Alanine->Esterification Isopropanol_HCl Isopropanol / Thionyl Chloride Isopropanol_HCl->Esterification Concentration Concentration Esterification->Concentration Reaction Completion Crystallization Crystallization with Diethyl Ether Concentration->Crystallization Isolation Isolation (Centrifugation/Filtration) Crystallization->Isolation Final_Product This compound Hydrochloride Isolation->Final_Product

Caption: Synthesis workflow for this compound hydrochloride.

Applications in Research and Development

This compound hydrochloride is a crucial building block in several areas of research and development, primarily due to its role as a chiral intermediate.

  • Pharmaceutical Development: It is a key starting material in the synthesis of various pharmaceuticals.[5] Its most notable application is in the production of antiviral prodrugs, such as those used to combat the Hepatitis C virus (HCV).[2][8]

  • Peptide Synthesis: In peptide chemistry, it serves as a protected amino acid derivative.[1] The isopropyl ester group protects the carboxylic acid functionality, allowing for controlled peptide bond formation.[1]

  • Biochemical Research: This compound is utilized in studies of protein synthesis and metabolism, providing insights into the behavior of amino acids in biological systems.[5]

  • Chiral Synthesis: As a chiral molecule, it is a valuable tool in asymmetric synthesis for creating complex target molecules with specific stereochemistry.[1]

Application_Pathways cluster_applications Key Application Areas cluster_outcomes Specific Outcomes Compound This compound Hydrochloride Drug_Dev Pharmaceutical Development Compound->Drug_Dev Peptide_Syn Peptide Synthesis Compound->Peptide_Syn Biochem_Res Biochemical Research Compound->Biochem_Res Chiral_Syn Chiral Synthesis Compound->Chiral_Syn Antivirals Antiviral Prodrugs (e.g., Sofosbuvir) Drug_Dev->Antivirals Peptides Custom Peptides & Peptidomimetics Peptide_Syn->Peptides Metabolism Metabolic Pathway Studies Biochem_Res->Metabolism Complex_Molecules Asymmetric Synthesis of Complex Molecules Chiral_Syn->Complex_Molecules

Caption: Applications of this compound hydrochloride.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a primary technique for determining the purity and related substances of this compound hydrochloride.

This protocol outlines a method for detecting impurities such as L-alanine methyl ester and L-alanine ethyl ester hydrochloride.[11]

Instrumentation and Conditions:

  • Chromatographic Column: Octadecyl bonded silica (B1680970) gel (ODS/C18) column.[11]

  • Mobile Phase: A gradient elution is often used. For example, with mobile phase A consisting of a buffer (e.g., 0.02 mol/L sodium acetate) and acetonitrile (B52724), and mobile phase B with a different ratio of buffer, methanol, and acetonitrile.[12]

  • Ion Pair Reagent: Sodium heptanesulfonate may be used.[11]

  • Detection Wavelength: UV detection, typically scanned from 190 nm to 400 nm, with a specific wavelength like 338 nm used for quantification after derivatization.[11][12]

  • Column Temperature: Maintained at a constant temperature, for instance, 40 °C.[12]

  • Flow Rate: Typically 1.0 mL/min.[12]

Sample Preparation:

  • Diluent: Prepare a suitable diluent, such as 25% acetonitrile in water.[11]

  • Sample Solution: Accurately weigh about 10 mg of this compound hydrochloride, dissolve it in the diluent in a 10 mL volumetric flask, and dilute to the mark.[11]

  • Derivatization (if necessary): For enhanced detection of amino groups, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be employed.[12] A separation method for its enantiomer involves derivatization with acetyl glucose isothiocyanate (GITC).[13]

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Hydrochloride Sample Dissolution Dissolve in Diluent Sample->Dissolution Derivatization Derivatization (e.g., OPA) Dissolution->Derivatization Injection Inject into HPLC System Derivatization->Injection Prepared Sample Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Record Chromatogram Detection->Chromatogram Quantification Quantify Impurities & Purity Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: HPLC analytical workflow for this compound hydrochloride.

References

An In-depth Technical Guide to the Molecular Structure of L-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine isopropyl ester is a chiral amino acid derivative of significant interest in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of therapeutic agents. Detailed experimental protocols and spectroscopic data are presented to facilitate its synthesis and characterization in a research and development setting.

Introduction

This compound, and more commonly its hydrochloride salt, serves as a crucial chiral building block in asymmetric synthesis.[1][2] The esterification of the carboxylic acid group of L-alanine with isopropanol (B130326) results in a molecule with a protected C-terminus, allowing for selective reactions at the N-terminus.[1] This characteristic is particularly valuable in peptide synthesis and the construction of complex pharmaceutical molecules where stereochemical integrity is paramount. Its most notable application is as a key intermediate in the synthesis of antiviral drugs, including the hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir.

Molecular Structure and Properties

The fundamental structure of this compound consists of the amino acid L-alanine where the carboxylic acid proton is replaced by an isopropyl group. The presence of a chiral center at the alpha-carbon (Cα) confers optical activity to the molecule.

Physicochemical Properties

The properties of both the free ester and its more commonly used hydrochloride salt are summarized below for easy comparison.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Synonyms Isopropyl L-alaninate, L-Alanine 2-propyl ester(S)-Isopropyl 2-aminopropanoate hydrochloride
Molecular Formula C₆H₁₃NO₂C₆H₁₄ClNO₂
Molecular Weight 131.17 g/mol 167.63 g/mol [3]
CAS Number 39825-33-7[4]62062-65-1[3]
Appearance Colorless to light yellow liquidWhite to off-white crystalline solid[5]
Melting Point Not Applicable85 °C[3][6]
Boiling Point 145.7 ± 13.0 °C (Predicted)Not Applicable
Density 0.968 ± 0.06 g/cm³ (Predicted)Not Available
Solubility Slightly soluble in DMSO and MethanolSoluble in water[5]
Specific Rotation [α]D Not Available+1.0 to +3.0° (c=2, MeOH)[6]
Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound and its hydrochloride salt. While experimental spectra are proprietary to individual laboratories, the expected spectral features are well-understood.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule. The expected chemical shifts (δ) and multiplicities are presented in Table 2.

    Table 2: Predicted ¹H NMR Spectral Data for this compound [1]

    ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
    Alanine CH₃~1.5Doublet (d)
    Alanine α-CH~4.6Quartet (q)
    Isopropyl CH~5.0Septet (sept)
    Isopropyl CH₃~1.3Doublet (d)
    Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

    Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

    CarbonPredicted Chemical Shift (δ) ppm
    Alanine CH₃~18-22
    Alanine α-CH~50-55
    Ester C=O~170-175
    Isopropyl CH~68-72
    Isopropyl CH₃~21-25
    Note: These are approximate ranges based on typical values for similar functional groups.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300-3500Medium
C-H Stretch (alkane)2850-3000Strong
C=O Stretch (ester)1730-1750Strong, Sharp
C-O Stretch (ester)1100-1300Strong
N-H Bend (amine)1550-1650Medium

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 131.10. In the case of the hydrochloride salt, the spectrum would typically show the peak for the free base. A common fragmentation pathway involves the loss of the isopropyl group.[1]

Synthesis of this compound Hydrochloride

The hydrochloride salt is the more stable and commonly handled form of this compound. A prevalent method for its synthesis is the Fischer esterification of L-alanine with isopropanol, catalyzed by an acid.

Experimental Protocol: Synthesis via Thionyl Chloride

This method utilizes thionyl chloride (SOCl₂) to generate HCl in situ, which catalyzes the esterification.

Materials:

  • L-Alanine

  • Isopropanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Alumina (as catalyst, optional)

  • Reaction flask with a stirrer and dropping funnel

  • Ice bath

  • Rotary evaporator

  • Centrifuge

Procedure:

  • In a reaction vessel, combine 90 ml of isopropanol and, optionally, 5 g of alumina.

  • Cool the mixture in an ice bath and slowly add 4.36 ml of thionyl chloride with stirring over 5 minutes.

  • To this solution, add 89 g (1 mol) of L-Alanine.

  • Allow the reaction mixture to stir at 20°C and then maintain the temperature at 40°C for 24 hours.

  • After the reaction is complete, cool the solution to 25°C.

  • To induce crystallization, add 100 ml of diethyl ether and stir.

  • Collect the precipitated product by centrifugation at 3000 r/min for 6-10 minutes.

  • The resulting solid is this compound hydrochloride. The reported yield and purity are approximately 90.85% and 99.1%, respectively.

A logical workflow for the synthesis and purification of this compound hydrochloride is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants L-Alanine + Isopropanol catalyst Thionyl Chloride (SOCl₂) reaction Esterification Reaction (40°C, 24h) reactants->reaction catalyst->reaction cooling Cooling to 25°C reaction->cooling precipitation Addition of Diethyl Ether cooling->precipitation isolation Centrifugation precipitation->isolation product This compound HCl isolation->product G cluster_synthesis_path Pharmaceutical Synthesis Pathway start L-Alanine intermediate This compound HCl start->intermediate Esterification other_reagents Other Reagents & Synthetic Steps intermediate->other_reagents api Active Pharmaceutical Ingredient (e.g., Sofosbuvir) other_reagents->api

References

Stability of L-Alanine Isopropyl Ester Under Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine isopropyl ester is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its stability, particularly under acidic conditions encountered during synthesis, purification, and formulation, is a critical parameter influencing yield, purity, and overall process efficiency. This technical guide provides a comprehensive overview of the stability of L--Alanine isopropyl ester in acidic environments. It details the mechanism of acid-catalyzed hydrolysis, presents available kinetic data for analogous compounds, and outlines detailed experimental protocols for stability assessment. This document is intended to be a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, often used as its hydrochloride salt to enhance solubility and stability, is a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The ester functional group, while essential for its role as a protecting group or a reactive intermediate, is susceptible to hydrolysis, particularly in the presence of acid or base. Understanding the kinetics and mechanism of this degradation pathway is paramount for optimizing reaction conditions, storage, and formulation to minimize product loss and impurity formation.

This guide focuses specifically on the stability of this compound under acidic conditions. It will delve into the established mechanism of acid-catalyzed ester hydrolysis and provide a framework for experimentally determining the stability of this specific compound.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The acid-catalyzed hydrolysis of esters is a well-understood, reversible reaction that proceeds through a series of protonation and nucleophilic attack steps. The overall reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid (L-Alanine) and alcohol (isopropanol).

The generally accepted mechanism for the acid-catalyzed hydrolysis of an ester, such as this compound, is as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: a water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alkoxy group. This converts the alkoxy group into a good leaving group (isopropanol).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the protonated alcohol (isopropanol).

  • Deprotonation: The protonated carboxylic acid is then deprotonated by a water molecule to yield the final carboxylic acid product (L-Alanine) and regenerate the acid catalyst (H₃O⁺).

This entire process is reversible, and the equilibrium can be shifted by controlling the concentration of reactants and products.

Quantitative Data on Stability

For context, the following table summarizes general trends and provides a template for how quantitative data for this compound would be presented once determined experimentally. The values presented here are illustrative and based on typical values for simple amino acid esters under acidic conditions.

ParameterConditionIllustrative ValueReference Analogue
Pseudo-first-order rate constant (k_obs) 0.1 M HCl, 25°CTo be determinedEthyl alaninate
1.0 M HCl, 25°CTo be determined
0.1 M HCl, 50°CTo be determined
Half-life (t½) 0.1 M HCl, 25°CTo be determined
1.0 M HCl, 25°CTo be determined
0.1 M HCl, 50°CTo be determined
Activation Energy (Ea) 0.1 M HClTo be determined

Note: The actual values for this compound need to be determined experimentally following the protocols outlined in the subsequent sections.

Experimental Protocols

To rigorously assess the stability of this compound under acidic conditions, a well-designed kinetic study is essential. The following sections provide detailed methodologies for conducting such a study.

Materials and Reagents
  • This compound hydrochloride (of high purity)

  • Hydrochloric acid (HCl), standardized solutions (e.g., 0.1 M, 0.5 M, 1.0 M)

  • Deionized water (18.2 MΩ·cm)

  • pH meter, calibrated

  • Constant temperature water bath or incubator

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Mobile phase for HPLC (e.g., acetonitrile (B52724)/water with a suitable buffer)

  • Quenching solution (e.g., a strong base like sodium hydroxide (B78521) to neutralize the acid and stop the reaction)

Kinetic Study Procedure
  • Preparation of Reaction Solutions:

    • Prepare stock solutions of this compound hydrochloride in deionized water.

    • Prepare acidic solutions of desired concentrations (e.g., 0.1 M, 0.5 M, 1.0 M HCl).

    • Equilibrate all solutions to the desired reaction temperature in a constant temperature bath.

  • Initiation of the Hydrolysis Reaction:

    • To initiate the reaction, mix a known volume of the this compound stock solution with a known volume of the pre-heated acidic solution in a reaction vessel.

    • Start a timer immediately upon mixing.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a known volume of a quenching solution to neutralize the acid and stop the hydrolysis.

  • Sample Analysis:

    • Analyze the quenched samples using a validated HPLC method to determine the concentration of the remaining this compound. Several HPLC methods are available for the analysis of this compound and its potential impurities.[1] A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer, with UV detection around 210 nm.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Assuming the reaction follows pseudo-first-order kinetics (as the concentration of water and acid catalyst remain essentially constant), the rate constant (k_obs) can be determined from the slope of a plot of ln([Ester]) versus time.

    • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k_obs.

    • To determine the activation energy (Ea), repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k_obs) vs. 1/T). The activation energy can be calculated from the slope of this plot (Slope = -Ea/R, where R is the gas constant).

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of this compound.

Acid_Catalyzed_Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H3O+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Products L-Alanine + Isopropanol Protonated_Intermediate->Products - H3O+ Isopropanol Isopropanol H3O_2 H3O+ H3O H3O+ H2O H2O H2O_2 H2O Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Ester Prepare Ester Stock Solution Equilibrate Equilibrate Solutions to Temperature Prep_Ester->Equilibrate Prep_Acid Prepare Acid Solutions Prep_Acid->Equilibrate Initiate Initiate Reaction (Mix Ester + Acid) Equilibrate->Initiate Sample Withdraw Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction (Neutralize Acid) Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing & Kinetic Analysis HPLC->Data

References

Spectroscopic Profile of L-Alanine Isopropyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Alanine isopropyl ester, a key building block in peptide synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. While the free ester is a viable compound, it is often more stable and commonly handled as its hydrochloride salt, this compound hydrochloride. The data presented below pertains to this more stable form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number and types of hydrogen atoms in a molecule. The predicted chemical shifts for this compound hydrochloride are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Hydrochloride [1]

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
Alanine CH₃~1.5Doublet (d)
Alanine α-CH~4.6Quartet (q)
Isopropyl CH~5.0Septet (sept)
Isopropyl CH₃~1.3Doublet (d)

¹³C NMR (Carbon-13 NMR): Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected chemical shifts for this compound hydrochloride are detailed in Table 2.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound Hydrochloride

Carbon AtomExpected Chemical Shift (δ) ppm
Ester Carbonyl (C=O)~170-175
Isopropyl CH~68-72
Alanine α-CH~48-52
Isopropyl CH₃~20-24
Alanine CH₃~15-20
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for this compound hydrochloride are presented in Table 3.

Table 3: Key Infrared (IR) Absorption Bands for this compound Hydrochloride [1]

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Ammonium)3000-3200 (broad)
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Ester)~1740
N-H Bend (Amine)1500-1640
C-O Stretch (Ester)1000-1300
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound hydrochloride is 167.63 g/mol . In a mass spectrum, the molecule may be observed as its molecular ion or as fragment ions. Using a soft ionization technique like Fast Atom Bombardment (FAB-MS), the protonated molecular ion of the free base, [M+H]⁺, would be expected.[1]

Table 4: Mass Spectrometry Data for this compound

IonExpected m/z
[C₆H₁₃NO₂ + H]⁺132.10
[C₆H₁₄ClNO₂]⁺167.07

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer.

  • Acquire the spectrum at room temperature.

  • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

  • Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 or 125 MHz.

  • Use a proton-decoupled pulse sequence to simplify the spectrum.

  • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • A relaxation delay of 2-5 seconds is recommended.

  • Process the FID with a slight exponential broadening.

  • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For a solid sample, the KBr (potassium bromide) pellet method is common. Mix a small amount of this compound hydrochloride (1-2 mg) with approximately 100 mg of dry KBr powder.

  • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

IR Spectrum Acquisition:

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

  • Collect the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) to a concentration of approximately 1 mg/mL.

  • For Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), the sample is introduced directly into the ion source.

Mass Spectrum Acquisition:

  • Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or FAB).

  • For ESI, the sample solution is infused into the source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet Solvent_Prep Solution for MS Sample->Solvent_Prep NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer Solvent_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to L-Alanine Isopropyl Ester: Synthesis, Analysis, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester is a derivative of the naturally occurring amino acid L-alanine. While L-alanine is ubiquitous in biological systems, current scientific literature indicates that this compound is a synthetic compound and is not known to occur naturally.[1] It is primarily synthesized for use as a crucial intermediate in the production of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the synthesis, and analysis of this compound, with a focus on its hydrochloride salt form, which is commonly used due to its enhanced stability and solubility.[1][2]

Synthesis of this compound Hydrochloride

The most common method for synthesizing this compound hydrochloride is through the esterification of L-alanine with isopropanol (B130326) in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.[1][3][4]

Key Experimental Protocol: Esterification and Salt Formation

A prevalent synthetic route involves the following steps:

  • Reaction Setup: L-alanine is suspended in isopropanol.

  • Acid Catalyst: Thionyl chloride (SOCl₂) is added dropwise to the suspension at a controlled temperature, typically 0°C.[4] The thionyl chloride reacts with isopropanol to form the acidic environment necessary for esterification.

  • Esterification: The reaction mixture is stirred at room temperature overnight to allow for the formation of the this compound.[4]

  • Salt Formation and Isolation: The solvent is then concentrated under reduced pressure. The resulting crude product is the hydrochloride salt of this compound.[4] Further purification can be achieved through recrystallization.

A diagram of a typical synthesis workflow is presented below:

G cluster_reactants Reactants cluster_process Process cluster_products Products L-Alanine L-Alanine Suspension Suspension in Isopropanol L-Alanine->Suspension Isopropanol Isopropanol Isopropanol->Suspension Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Suspension Catalyst Esterification Esterification Reaction (Room Temperature, Overnight) Suspension->Esterification Concentration Concentration under Reduced Pressure Esterification->Concentration Crude_Product Crude L-Alanine Isopropyl Ester Hydrochloride Concentration->Crude_Product Recrystallization Recrystallization (Optional) Purified_Product Purified L-Alanine Isopropyl Ester Hydrochloride Recrystallization->Purified_Product Crude_Product->Recrystallization

Diagram 1: Synthesis Workflow of this compound Hydrochloride.

Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of this compound and its related substances.[5][6][7][8]

Key Experimental Protocol: HPLC Analysis

A typical HPLC method for the analysis of this compound involves the following:

  • Chromatographic Column: A reversed-phase column, such as an octadecyl-bonded silica (B1680970) gel column (C18), is commonly used.[8]

  • Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile.[7] The pH of the aqueous buffer can be adjusted to optimize separation.[7]

  • Detection: UV detection is typically employed, with the detection wavelength set around 205-210 nm for optimal sensitivity.[7][8]

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent, often the mobile phase, and then filtered before injection into the HPLC system.

For the separation of enantiomers (L- and D-alanine isopropyl ester), a derivatization step using a chiral reagent like 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) may be employed prior to HPLC analysis.[6]

Table 1: Summary of HPLC Methods for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Amaze SCBonded silica gel (YMC-Pack ODS-AQ)Octadecyl bonded silica gel
Separation Mode Reversed-phase, cation-exchangeReversed-phaseReversed-phase with ion-pairing
Mobile Phase ACN/water/phosphoric acidWater/Methanol (50:50 v/v)Not specified, but uses sodium heptanesulfonate as an ion pair reagent
Detection 200 nmNot specified205 nm
Reference [5][6][8]

A diagram illustrating the general workflow for HPLC analysis is provided below:

G Sample_Preparation Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System Sample_Preparation->HPLC_System Injection Column Chromatographic Column (e.g., C18) HPLC_System->Column Detector UV Detector Column->Detector Elution Data_Analysis Data Analysis (Chromatogram) Detector->Data_Analysis

Diagram 2: General Workflow for HPLC Analysis.

Conclusion

This compound is a synthetically derived compound of significant interest in the pharmaceutical and chemical industries. While it does not occur naturally, its role as a chiral building block makes it an important molecule in the synthesis of complex organic structures. The well-established methods for its synthesis and analysis, particularly HPLC, allow for its efficient production and quality control, facilitating its use in research and development.

References

Methodological & Application

L-Alanine Isopropyl Ester: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Alanine isopropyl ester is a valuable and versatile chiral building block in the field of asymmetric synthesis. Derived from the naturally occurring amino acid L-alanine, this compound offers a readily available source of chirality, which is crucial for the stereocontrolled synthesis of complex organic molecules, particularly pharmaceuticals. Its utility stems from the presence of a stereogenic center with a defined (S)-configuration, a protected carboxylic acid in the form of an isopropyl ester, and a reactive amino group. These features allow for its incorporation into target molecules and its use as a chiral auxiliary to direct the stereochemical outcome of synthetic transformations. This application note will detail the use of this compound in the diastereoselective synthesis of phosphoramidate (B1195095) intermediates, which are key components in the production of antiviral drugs like Sofosbuvir (B1194449).

Application: Diastereoselective Synthesis of Phosphoramidate Intermediates for Antiviral Drugs

A critical application of this compound is in the synthesis of P-chiral phosphoramidate prodrugs, often referred to as ProTides. This technology is employed to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many nucleoside analog drugs. The stereochemistry at the phosphorus center is crucial for the biological activity of these prodrugs. This compound serves as a chiral auxiliary to control this stereochemistry during the synthesis.

One of the most prominent examples is its use in the synthesis of a key intermediate for the blockbuster hepatitis C drug, Sofosbuvir. In this synthesis, this compound is reacted with a diaryl or aryl dichlorophosphate (B8581778) derivative to create a phosphoramidate with a new chiral center at the phosphorus atom. The inherent chirality of the this compound directs the reaction to favor the formation of one diastereomer over the other.

Logical Workflow for Diastereoselective Phosphoramidate Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product cluster_purification Purification cluster_final Final Product A L-Alanine Isopropyl Ester Hydrochloride D Reaction with L-Alanine Isopropyl Ester A->D B Phenyl Dichlorophosphate B->D C Pentafluorophenol (B44920) E Reaction with Pentafluorophenol C->E D->E Intermediate (not isolated) F Diastereomeric Mixture of Phosphoramidate Intermediate E->F G Crystallization F->G H Single Diastereomer (Sp)-Intermediate G->H

Caption: Workflow for the diastereoselective synthesis of the Sofosbuvir phosphoramidate intermediate.

Quantitative Data Summary

The diastereoselective synthesis of the phosphoramidate intermediate has been reported with varying yields and diastereomeric excess, depending on the specific reagents and reaction conditions. The following table summarizes representative data from the literature.

EntryDichlorophosphate ReagentPhenolBaseSolventYield (%)Diastereomeric Excess (de) (%)Reference
1Phenyl dichlorophosphatePentafluorophenolTriethylamine (B128534)Dichloromethane (B109758)34>98 (after crystallization)[1]
2Phenyl dichlorophosphatePhenolTriethylamineDichloromethane43.2Not specified[2]
3Phenyl dichlorophosphate4-(trifluoromethoxy)phenolTriethylamineNot specified39Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a common laboratory-scale synthesis of the starting material, this compound hydrochloride.

Materials:

Procedure:

  • To a reaction vessel, add isopropanol (180 mL) and thionyl chloride (5.81 mL) and stir for 5 minutes.

  • Add L-alanine (89 g) and alumina (10 g) to the mixture.

  • Stir the suspension at 20°C for 30 minutes and then heat to 40°C for 24 hours.

  • After the reaction is complete, cool the mixture and add 2N HCl dropwise to adjust the pH to 6.

  • Heat the solution to 45°C and then concentrate under reduced pressure.

  • Cool the concentrated solution to 25°C and add diethyl ether (100 mL).

  • Stir the mixture to induce crystallization.

  • Collect the solid by centrifugation or filtration and dry under vacuum to obtain this compound hydrochloride.[1]

Expected Outcome: The expected yield of this compound hydrochloride is approximately 156.34 g (92.5% yield) with a purity of over 99%.[1]

Protocol 2: Diastereoselective Synthesis of (S)-isopropyl 2-(((S)-pentafluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

This protocol details the synthesis of the chiral phosphoramidate intermediate for Sofosbuvir, utilizing this compound as the chiral auxiliary.

Materials:

  • Phenyl dichlorophosphate

  • This compound hydrochloride

  • Pentafluorophenol

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve phenyl dichlorophosphate in anhydrous dichloromethane.

  • In a separate flask, suspend this compound hydrochloride in anhydrous dichloromethane and add triethylamine. Stir for 10-15 minutes.

  • Cool the solution of phenyl dichlorophosphate to -78°C.

  • Slowly add the this compound free base solution to the cooled dichlorophosphate solution.

  • Allow the reaction to stir at low temperature for a specified time, then add a solution of pentafluorophenol and triethylamine in dichloromethane.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Quench the reaction and perform an aqueous workup.

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

  • Purify the crude product by crystallization from a solvent system such as ethyl acetate/hexane to isolate the desired (Sp)-diastereomer.[1]

Expected Outcome: The reaction yields a mixture of diastereomers. After crystallization, the desired (Sp)-diastereomer can be obtained with a diastereomeric excess of over 98%. The overall yield of the pure diastereomer is reported to be around 34%.[1]

Signaling Pathway Diagram

The term "signaling pathway" is not directly applicable to this chemical synthesis. However, a reaction pathway diagram can be generated to illustrate the flow of the synthesis.

G A Phenyl Dichlorophosphate D Phosphoramidochloridate Intermediate A->D + this compound (Et3N, DCM) B L-Alanine Isopropyl Ester B->D C Pentafluorophenol E Diastereomeric Mixture of Phosphoramidate C->E D->E + Pentafluorophenol (Et3N, DCM) F (Sp)-Phosphoramidate (Desired Diastereomer) E->F Crystallization G (Rp)-Phosphoramidate (Other Diastereomer) E->G Remains in mother liquor

References

Applications of L-Alanine Isopropyl Ester in Pharmaceutical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester is a chiral amino acid derivative that has emerged as a versatile and critical building block in modern pharmaceutical development.[1] Its hydrochloride salt is frequently used due to its enhanced stability and solubility in various solvents. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of drug development, including its role as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), its function as a prodrug moiety to improve bioavailability, its application in peptide synthesis, and its potential use as a chiral auxiliary in asymmetric synthesis.

Physicochemical Properties of this compound Hydrochloride

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. This data is essential for its handling, storage, and application in various synthetic procedures.

PropertyValueReference(s)
Molecular Formula C₆H₁₄ClNO₂[2]
Molecular Weight 167.63 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 85 °C[2]
Solubility Soluble in water and ethanol
Storage Temperature <15°C, under inert gas, hygroscopic[3]
pKa 8.11 ± 0.29 (Predicted)

Application 1: Intermediate in the Synthesis of Antiviral Drugs (e.g., Sofosbuvir)

This compound is a key intermediate in the synthesis of several antiviral medications, most notably the Hepatitis C drug, Sofosbuvir. It forms a crucial part of the phosphoramidate (B1195095) prodrug structure of Sofosbuvir.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of this compound hydrochloride from L-alanine and isopropanol (B130326).[4]

Materials:

Procedure:

  • In a reaction vessel, combine isopropanol and a catalytic amount of thionyl chloride. Stir for 5 minutes.

  • Add L-alanine to the mixture along with the alumina or silica catalyst.

  • Stir the suspension at room temperature (15-20°C) for 30-40 minutes.

  • Heat the reaction mixture to 38-42°C and maintain for 22-26 hours.

  • After the reaction is complete, cool the solution and slowly add 2N HCl to adjust the pH to 5-6.

  • Heat the solution to 45°C for 1 hour, then concentrate under reduced pressure.

  • Cool the concentrated solution to 20-25°C and add diethyl ether while stirring.

  • Allow crystallization to occur with continuous stirring for 2 hours.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with diethyl ether and dry under vacuum to obtain this compound hydrochloride.

Quantitative Data from a Representative Synthesis: [4]

ReactantsCatalystPurityYield
L-Alanine (89g), Isopropanol (90ml), Thionyl chloride (4.36ml)Alumina (5g)99.1%90.85%
L-Alanine (89g), Isopropanol (180ml), Thionyl chloride (5.81ml)Alumina (10g)99.4%92.5%
Experimental Workflow: Synthesis of a Sofosbuvir Intermediate

The following diagram illustrates the workflow for the synthesis of a key phosphoramidate intermediate of Sofosbuvir, utilizing this compound hydrochloride.

G cluster_synthesis Synthesis of this compound HCl cluster_intermediate Synthesis of Sofosbuvir Intermediate s1 L-Alanine + Isopropanol s2 Esterification (SOCl2, Catalyst) s1->s2 s3 HCl Salt Formation s2->s3 s4 This compound HCl s3->s4 i2 Reaction with this compound HCl s4->i2 i1 Phenyl Dichlorophosphate i1->i2 i3 Intermediate Phosphoramidochloridate i2->i3 i5 Coupling Reaction i3->i5 i4 Pentafluorophenol i4->i5 i6 N-[(S)-(Pentafluorophenoxy)phenoxyphosphoryl]-L-alanine isopropyl ester i5->i6 G cluster_cell Inside the Cell TAF Tenofovir Alafenamide (TAF) TAF_intracellular Intracellular TAF TAF->TAF_intracellular Passive Diffusion Cell Target Cell (e.g., Lymphocyte) CatA Cathepsin A TAF_intracellular->CatA TFV_Ala Tenofovir-Alanine Conjugate CatA->TFV_Ala Hydrolysis TFV Tenofovir TFV_Ala->TFV Kinase1 Cellular Kinases TFV->Kinase1 TFV_MP Tenofovir Monophosphate (TFV-MP) Kinase1->TFV_MP Phosphorylation Kinase2 Cellular Kinases TFV_MP->Kinase2 TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Drug) Kinase2->TFV_DP Phosphorylation RT HIV Reverse Transcriptase TFV_DP->RT Inhibition Inhibition of Viral Replication RT->Inhibition Chain Termination G Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (Coupling Reagents, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleave from Resin and Deprotect Side Chains (TFA) Repeat->Cleavage No (Final Amino Acid) Purification Purify Peptide (HPLC) Cleavage->Purification G cluster_setup Preparation cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage and Recovery Prochiral Prochiral Substrate Attachment Attachment of Auxiliary Prochiral->Attachment Auxiliary Chiral Auxiliary (e.g., this compound) Auxiliary->Attachment ChiralSubstrate Chiral Substrate Attachment->ChiralSubstrate Enolate Formation of Chiral Enolate ChiralSubstrate->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Diastereomers Formation of Diastereomeric Products (Major and Minor) Alkylation->Diastereomers Cleavage Cleavage of Auxiliary Diastereomers->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux

References

Application Notes and Protocols: L-Alanine Isopropyl Ester in Sofosbuvir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L-Alanine isopropyl ester as a critical intermediate in the synthesis of Sofosbuvir (B1194449), a direct-acting antiviral medication for the treatment of Hepatitis C.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1] The synthesis of Sofosbuvir involves the formation of a phosphoramidate (B1195095) prodrug, a key step that often utilizes this compound to introduce the amino acid moiety. This esterification is a crucial step for the drug's eventual metabolic activation to its pharmacologically active triphosphate form within the body.[1] The hydrochloride salt of this compound is a common starting material in these synthetic routes.[2][3][4][5]

Synthesis of this compound Hydrochloride

A common method for preparing the this compound hydrochloride intermediate involves the reaction of L-alanine with isopropanol (B130326) and a chlorinating agent like thionyl chloride.[4]

Experimental Protocol: Synthesis of this compound Hydrochloride[5]
  • Combine 180L of isopropanol and 5.81L of thionyl chloride in a suitable reaction vessel.

  • Stir the mixture for 5 minutes.

  • Add 89kg of L-alanine to the vessel.

  • Add 10kg of alumina (B75360) to catalyze the reaction.

  • Stir the mixture at 20°C for 24 hours at 40°C.

  • After the reaction, add 2N HCl dropwise to the solution to adjust the pH to 6.

  • Heat the mixture to 45°C.

  • Concentrate the solution.

  • Cool the concentrated solution to 25°C.

  • Add 100L of diethyl ether and stir to induce crystallization.

  • Centrifuge the mixture at 3000 r/min for 10 minutes to collect the product.

Quantitative Data: Synthesis of this compound Hydrochloride
ParameterValueReference
L-Alanine89 kg[4]
Isopropanol180 L[4]
Thionyl Chloride5.81 L[4]
Alumina (catalyst)10 kg[4]
Reaction Time24 hours[4]
Reaction Temperature40°C[4]
Product Mass166.27 kg[4]
Purity (HPLC)99.2%[4]
Yield93.7%[4]

Synthesis of Sofosbuvir Intermediate using this compound Hydrochloride

This compound hydrochloride is a key building block for constructing the phosphoramidate linkage in a Sofosbuvir intermediate. The general approach involves the reaction of a dichlorinated phosphorus compound with this compound hydrochloride, followed by the addition of a second nucleophile.

Experimental Workflow: Synthesis of a Sofosbuvir Intermediate

G cluster_0 Step 1: Formation of Phosphoramidochloridate cluster_1 Step 2: Coupling with Nucleoside Analog L-Alanine_isopropyl_ester_HCl This compound Hydrochloride Reaction_1 Reaction with Triethylamine (B128534) in Dichloromethane (B109758) L-Alanine_isopropyl_ester_HCl->Reaction_1 Phenyl_dichlorophosphate Phenyl Dichlorophosphate Phenyl_dichlorophosphate->Reaction_1 Phosphoramidochloridate_intermediate Phosphoramidochloridate Intermediate Reaction_1->Phosphoramidochloridate_intermediate Reaction_2 Coupling Reaction Phosphoramidochloridate_intermediate->Reaction_2 Protected_Nucleoside Protected Nucleoside Analog Protected_Nucleoside->Reaction_2 Sofosbuvir_Intermediate Sofosbuvir Intermediate Reaction_2->Sofosbuvir_Intermediate

Caption: General workflow for the synthesis of a Sofosbuvir intermediate.

Experimental Protocol: Synthesis of (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate (Sofosbuvir)[7]
  • Under a nitrogen atmosphere, add 23.5 g of this compound hydrochloride to a reaction vessel.

  • Cool the mixture to -55°C in a dry ice-acetone bath.

  • Add a solution of 31 g of triethylamine in 150 mL of dichloromethane dropwise over 70 minutes.

  • Stir the resulting white, cloudy mixture at -55°C for 30 minutes.

  • Slowly raise the temperature to -5°C over 1.5 hours.

  • In a separate flask, prepare the protected nucleoside of formula (III) as described in the patent literature.

  • React the phosphoramidate intermediate with the protected nucleoside in the presence of a metallic salt and a base in a suitable solvent.

  • Allow the reaction mixture to stir at a reduced temperature (e.g., 0°C for 30 minutes).

  • Warm the reaction to room temperature and stir for an additional 18-24 hours to obtain the crude Sofosbuvir.

  • Purify the crude product, for example, by Supercritical Fluid Chromatography (SFC) using 20% MeOH in CO2 as a solvent to yield the final Sofosbuvir product.

Quantitative Data: Synthesis of a Key Sofosbuvir Intermediate

The following data is for the synthesis of N-[(S)-(2,3,4,5,6-pentafluorophenoxy)]-L-Alanine isopropyl ester.

ParameterValueReference
Dichloro phosphoric acid pentafluorophenyl ester15.1 g (50 mmol)[6]
This compound hydrochloride8.4 g (50 mmol)[6]
Triethylamine10.1 g (100 mmol)[6]
Phenol4.7 g (50 mmol)[6]
SolventDichloromethane[6]
Reaction Time1 hour (first step), 4 hours (second step)[6]
Reaction Temperature0°C to room temperature[6]
Product Mass9.8 g[6]
Purity (HPLC)98.9%[6]
Yield43.2%[6]

Alternative Synthetic Routes and Intermediates

Research has explored various leaving groups and reaction conditions to optimize the synthesis of Sofosbuvir intermediates. For instance, 4-trifluoro-methoxy-phenol has been used as a leaving group in the reaction with (S)-2-phenoxy group-chloro-phosphoryl alanine (B10760859) isopropyl ester, resulting in a diastereomeric mixture that can be separated. Another approach involves the use of dichloro phosphoric acid pentafluorophenyl ester as a starting material.[6]

Logical Relationship of Synthetic Intermediates

G L-Alanine L-Alanine L-Alanine_ester This compound L-Alanine->L-Alanine_ester Phosphoramidate_intermediate Phosphoramidate Intermediate L-Alanine_ester->Phosphoramidate_intermediate Phosphorylating_agent Phosphorylating Agent (e.g., Phenyl dichlorophosphate) Phosphorylating_agent->Phosphoramidate_intermediate Sofosbuvir Sofosbuvir Phosphoramidate_intermediate->Sofosbuvir Nucleoside_analog Protected Nucleoside Analog Nucleoside_analog->Sofosbuvir

Caption: Key intermediates in the synthesis of Sofosbuvir.

Conclusion

This compound is an indispensable intermediate in the synthesis of Sofosbuvir. The efficient and high-purity synthesis of this ester and its subsequent incorporation into the phosphoramidate structure are critical for the overall yield and quality of the final active pharmaceutical ingredient. The protocols and data presented here provide a comprehensive overview for researchers and professionals involved in the development and manufacturing of Sofosbuvir.

References

Application Note: Synthesis of L-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the esterification of L-alanine with isopropanol (B130326) to synthesize L-alanine isopropyl ester hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The described method, a modified Fischer esterification, utilizes thionyl chloride in isopropanol, with the option of using a solid catalyst such as alumina (B75360) or silica (B1680970) to improve reaction efficiency and reduce the consumption of corrosive reagents. This document outlines the reaction conditions, purification procedures, and expected yields, and includes characterization data for the final product.

Introduction

The esterification of amino acids is a fundamental process in organic synthesis, particularly for peptide synthesis and the development of amino acid-derived pharmaceuticals. This compound hydrochloride is a valuable building block due to the temporary protection of the carboxylic acid group, allowing for selective modification of the amino group. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[1] This protocol details a robust and high-yielding procedure for its preparation.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H14ClNO2PubChem
Molecular Weight167.63 g/mol PubChem[2]
AppearanceWhite to off-white crystalline solidGuidechem[1]
Melting Point85-91°CChemicalBook, TCI Chemicals[3][4]
SolubilitySoluble in water and alcoholsGuidechem, TCI Chemicals[1][3]

Reaction Scheme

Esterification_Reaction L_Alanine L-Alanine reaction_plus + L_Alanine->reaction_plus Isopropanol Isopropanol Isopropanol->reaction_plus Thionyl_Chloride SOCl2 (catalyst) reaction_arrow Reflux Thionyl_Chloride->reaction_arrow  / HCl HCl HCl Product L-Alanine Isopropyl Ester Hydrochloride Water SO2 + HCl reaction_plus->reaction_arrow reaction_arrow->Product reaction_arrow->Water

Caption: Reaction scheme for the esterification of L-alanine with isopropanol.

Experimental Protocols

This section details the synthesis of this compound hydrochloride via Fischer esterification, with variations in the catalytic system.

Protocol 1: Thionyl Chloride Catalyzed Esterification

This is a common laboratory-scale method for the esterification of amino acids.[5]

Materials:

  • L-alanine (89 g, 1 mol)

  • Isopropanol (700 mL)

  • Thionyl chloride (SOCl₂) (29 mL, 0.4 mol)

  • Diethyl ether

Procedure:

  • Suspend L-alanine in isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess isopropanol and volatile by-products.

  • Add diethyl ether to the residue to precipitate the product.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: Alumina/Silica Catalyzed Esterification with Thionyl Chloride

This modified procedure reduces the amount of thionyl chloride required by using a solid catalyst, making it more environmentally friendly and suitable for larger-scale production.[6]

Materials:

  • L-alanine (89 g, 1 mol)

  • Isopropanol (90-180 mL)

  • Thionyl chloride (4.36-5.81 mL)

  • Alumina (Al₂O₃) or Silica (SiO₂) (5-10 g)

  • 2N Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To a reaction vessel, add isopropanol and thionyl chloride and stir for 5 minutes.

  • Add L-alanine and the alumina or silica catalyst.

  • Stir the mixture at 15-20°C for 20-40 minutes.

  • Heat the reaction mixture to 40°C and maintain for 24 hours.

  • After cooling, dropwise add 2N HCl to adjust the pH to 5-6.

  • Heat the solution to 45°C for 1 hour.

  • Concentrate the solution under reduced pressure.

  • Cool the concentrate to 20-25°C and add diethyl ether to induce crystallization.

  • Collect the crystalline product by centrifugation or filtration and dry.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the different protocols.

ProtocolCatalystL-Alanine (mol)Isopropanol (mL)Thionyl Chloride (mL)Catalyst (g)Temperature (°C)Time (h)Yield (%)Purity (%)
1Thionyl Chloride0.270029-0 to RTOvernight87>95
2aAlumina1904.36520 then 402490.8599.1
2bAlumina11805.811020 then 402492.599.4
2cSilica11355.094.815 then 402492.1399.4

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride.

experimental_workflow start Start reactants Mix L-Alanine, Isopropanol, and Catalyst start->reactants reaction Stir at specified temperature for 24 hours reactants->reaction ph_adjustment Adjust pH with 2N HCl reaction->ph_adjustment heating Heat to 45°C for 1 hour ph_adjustment->heating concentration Concentrate under reduced pressure heating->concentration crystallization Induce crystallization with Diethyl Ether concentration->crystallization isolation Isolate product by filtration/centrifugation crystallization->isolation drying Dry the final product isolation->drying end End drying->end

Caption: General experimental workflow for the synthesis.

Characterization

The final product, this compound hydrochloride, can be characterized by various analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the ester. The expected signals would correspond to the protons of the alanine (B10760859) backbone and the isopropyl group.[7]

  • FTIR Spectroscopy: Infrared spectroscopy can identify the characteristic functional groups present in the molecule, such as the ester carbonyl group and the amine hydrochloride.

  • HPLC: High-performance liquid chromatography can be employed to determine the purity of the final product and to detect any related substances or impurities.[8]

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound hydrochloride. The use of solid catalysts like alumina or silica offers a greener alternative to the traditional Fischer esterification method by reducing the amount of corrosive thionyl chloride. This detailed guide is intended to assist researchers in the efficient preparation of this important synthetic intermediate.

References

Application Notes and Protocols: L-Alanine Isopropyl Ester in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of L-Alanine isopropyl ester as a key building block in the synthesis of enzyme inhibitors, with a primary focus on Angiotensin-Converting Enzyme (ACE) inhibitors. Detailed protocols for the synthesis of inhibitor precursors and enzymatic assays are provided to guide researchers in the discovery and development of novel therapeutic agents.

Introduction

This compound is a protected form of the amino acid L-alanine, where the carboxylic acid group is masked as an isopropyl ester. This protection strategy is fundamental in peptide synthesis and the construction of peptidomimetic drugs, as it allows for selective reactions at the free amino group.[1] In the context of enzyme inhibitor development, this compound serves as a crucial chiral synthon for introducing the L-alanine moiety, which is a common structural feature in many potent enzyme inhibitors.[2][3] Its application is particularly prominent in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and heart failure.

Application: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

A significant application of L-alanine derivatives is in the synthesis of ACE inhibitors. The L-alanine fragment is a robust structural motif present in many effective ACE inhibitors.[2][3] By modifying the N-terminus of an L-alanine ester, a diverse range of inhibitor candidates can be synthesized and evaluated for their biological activity.

Quantitative Data: Structure-Activity Relationship of N-Substituted L-Alanine Derivatives as ACE Inhibitors

The following table summarizes the in vitro ACE inhibitory activity (IC50) of a series of N-[(1S)-1-carboxy-5-(4-piperidyl)pentyl]-L-alanine derivatives. This data highlights the structure-activity relationship (SAR) where modifications to the piperidyl group influence the inhibitory potency.

Compound IDR (Substitution on Piperidyl Nitrogen)In Vitro ACE Inhibition IC50 (nM)
7a H1.8
8 CH32.5
9 C2H53.1
10 n-C3H74.2
11 CH2Ph1.5

Data adapted from Kori, M., et al. (1994). Synthesis and angiotensin converting enzyme-inhibitory activity of N-[(1S)-1-carboxy-5-(4-piperidyl)pentyl]-L-alanine derivatives. Chemical and Pharmaceutical Bulletin, 42(3), 580-585.

Experimental Protocols

Protocol 1: Synthesis of N-[(1S)-5-(1-Benzyloxycarbonyl-4-piperidyl)-1-ethoxycarbonylpentyl]-L-alanine (Intermediate 17a)

This protocol describes the synthesis of a key intermediate for the preparation of the ACE inhibitors listed in the table above, starting from an L-alanine derivative.

Materials:

  • Ethyl 2-oxo-5-(1-benzyloxycarbonyl-4-piperidyl)pentanoate (13)

  • Lactobacillus paracasei subsp. paracasei

  • tert-Butyl L-alaninate (15)

  • Hydrogen chloride (HCl)

  • Appropriate solvents (e.g., buffer for enzymatic reduction, organic solvent for substitution)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Asymmetric Reduction:

    • Perform the asymmetric reduction of the α-oxoester (13) using Lactobacillus paracasei subsp. paracasei to stereoselectively form the corresponding (S)-α-hydroxy ester.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, extract the product with a suitable organic solvent and purify by column chromatography.

  • Substitution Reaction:

    • Convert the hydroxyl group of the purified product from the previous step to a suitable leaving group (e.g., tosylate or mesylate).

    • React the resulting compound with tert-butyl L-alaninate (15) in an appropriate solvent.

    • Monitor the reaction by TLC or HPLC.

    • After the reaction is complete, perform an aqueous work-up and purify the product by column chromatography.

  • Deprotection:

    • Treat the product from the substitution reaction with hydrogen chloride to remove the tert-butyl protecting group and yield the hydrochloride salt of the title compound (17a).

    • Isolate the final product by filtration or evaporation of the solvent.

Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol provides a general method for determining the in vitro ACE inhibitory activity of synthesized compounds using the synthetic substrate N-Hippuryl-His-Leu (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • N-Hippuryl-His-Leu (HHL) as substrate

  • Borate (B1201080) buffer (pH 8.3)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO, water)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare serial dilutions of the test compounds in borate buffer.

  • Enzyme Inhibition Assay:

    • In a microcentrifuge tube, add 50 µL of the test compound solution (or buffer for the control).

    • Add 50 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Extract the hippuric acid (the product of HHL cleavage) by adding 1.5 mL of ethyl acetate and vortexing thoroughly.

    • Centrifuge the tubes to separate the aqueous and organic layers.

  • Quantification:

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the residue in a known volume of a suitable solvent (e.g., water or buffer).

    • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by Aldosterone Aldosterone Angiotensin_II->Aldosterone stimulates secretion of Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction leads to Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention causes Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II ACE_Inhibitor ACE Inhibitor (e.g., derived from This compound) ACE_Inhibitor->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

experimental_workflow start Start: L-Alanine Isopropyl Ester synthesis Synthesis of N-substituted Derivatives start->synthesis purification Purification and Characterization (e.g., Chromatography, NMR, MS) synthesis->purification inhibition_assay In Vitro Enzyme Inhibition Assay purification->inhibition_assay data_analysis Data Analysis: IC50 Determination inhibition_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Identification of Potent Inhibitor sar_analysis->end lead_optimization->synthesis Iterative Design

Caption: General experimental workflow for the development of enzyme inhibitors.

References

The Role of L-Alanine Isopropyl Ester in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine isopropyl ester and its derivatives serve as crucial chiral building blocks in the asymmetric synthesis of modern agrochemicals. Their inherent chirality is leveraged to produce enantiomerically pure or enriched active ingredients, which often exhibit greater efficacy and improved toxicological profiles compared to their racemic counterparts. This document provides detailed application notes and experimental protocols for the use of L-alanine esters in the synthesis of herbicides.

Application Notes

L-alanine esters, particularly this compound, are valuable intermediates in the synthesis of stereospecific agrochemicals. The esterification of L-alanine protects the carboxylic acid functionality, allowing for selective reactions at the amino group. The isopropyl group can be readily removed under mild conditions when needed. The primary application lies in introducing a specific stereocenter into the target agrochemical molecule, which is essential for its biological activity.

One of the most significant applications of L-alanine esters is in the synthesis of chloroacetamide herbicides, such as the enantiomerically active herbicide dimethenamid-P. In this context, an L-alanine ester acts as a chiral precursor to introduce the (S)-configuration at a key stereocenter, which is responsible for the herbicidal activity.

Synthesis of Agrochemicals

Herbicide Synthesis: Dimethenamid-P

Dimethenamid-P is a selective herbicide used to control annual grasses and small-seeded broadleaf weeds. Its synthesis can be achieved through a pathway involving an L-alanine ester as a key chiral intermediate. While the documented synthesis often utilizes the isobutyl ester, the principle and procedure are directly applicable to the isopropyl ester.

Reaction Pathway for Dimethenamid-P Synthesis

G cluster_0 Step 1: Formation of Chiral Intermediate cluster_1 Step 2: Reduction cluster_2 Step 3: Acylation cluster_3 Step 4: Etherification A 2,4-Dimethyl-3-aminothiophene C N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester A->C B (R)-2-[(4-nitrophenyl)sulfonyloxy] isobutyl propionate (B1217596) B->C D N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester E (S)-2-[(2,4-dimethyl-3-thienyl)amino] -1-propanol D->E G (S)-2-[(2,4-dimethyl-3-thienyl)amino] -1-propanol F Lithium aluminum hydride F->E I 2-Chloro-N-(2,4-dimethyl-3-thienyl) -N-(2-hydroxy-1-methylethyl)acetamide G->I H Chloroacetyl chloride H->I J 2-Chloro-N-(2,4-dimethyl-3-thienyl) -N-(2-hydroxy-1-methylethyl)acetamide K Dimethenamid-P J->K

Caption: Synthetic pathway of Dimethenamid-P utilizing an L-alanine ester intermediate.

Quantitative Data for Herbicide Synthesis

StepIntermediate/ProductReactantsReagents/CatalystsYieldPurityReference
1N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester2,4-dimethyl-3-aminothiophene, (R)-2-[(4-nitrophenyl)sulfonyloxy]isobutyl propionate-Data not availableData not available[1]
2(S)-2-[(2,4-dimethyl-3-thienyl)amino]-1-propanolN-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl esterLithium aluminum hydrideData not availableData not available[1]
32-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-hydroxy-1-methylethyl)acetamide(S)-2-[(2,4-dimethyl-3-thienyl)amino]-1-propanolChloroacetyl chlorideData not availableData not available[1]
4Dimethenamid-P2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-hydroxy-1-methylethyl)acetamide-Data not availableData not available[1]

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester

Detailed experimental data for this specific reaction is not publicly available in the reviewed literature. The following is a generalized protocol based on similar nucleophilic substitution reactions.

  • In a reaction vessel, dissolve 2,4-dimethyl-3-aminothiophene in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMF).

  • Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution.

  • Slowly add a solution of (R)-2-[(4-nitrophenyl)sulfonyloxy]isobutyl propionate in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester.

Protocol 2: Synthesis of Dimethenamid-P from N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester [1]

This protocol is based on the synthetic route described in patent literature and may require optimization.

  • Reduction: In a dry reaction flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in a suitable ether solvent (e.g., THF or diethyl ether). Cool the suspension in an ice bath. Slowly add a solution of N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester in the same solvent. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC/HPLC). Carefully quench the reaction by the sequential addition of water and an aqueous base. Filter the resulting solids and concentrate the filtrate to obtain crude (S)-2-[(2,4-dimethyl-3-thienyl)amino]-1-propanol.

  • Acylation: Dissolve the crude alcohol from the previous step in a suitable solvent (e.g., dichloromethane (B109758) or toluene) and cool in an ice bath. Add a base (e.g., triethylamine (B128534) or pyridine). Slowly add chloroacetyl chloride to the mixture. Stir the reaction at low temperature and then allow it to warm to room temperature. Monitor the reaction for completion. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-hydroxy-1-methylethyl)acetamide.

  • Etherification: The final etherification step to yield Dimethenamid-P is typically performed under conditions that are not detailed in the readily available literature.

Synthesis of this compound Hydrochloride

This compound is often used in its hydrochloride salt form for improved stability and handling.

Workflow for this compound Hydrochloride Synthesis

G A Mix Isopropanol (B130326) and Thionyl Chloride B Add L-Alanine and Alumina (B75360) Catalyst A->B C Stir at 20°C, then react at 40°C for 24h B->C D Add 2N HCl to adjust pH and heat to 45°C C->D E Concentrate the solution D->E F Cool to 25°C and add Diethyl Ether E->F G Crystallize and Centrifuge F->G H This compound Hydrochloride G->H

Caption: Experimental workflow for the synthesis of this compound Hydrochloride.

Quantitative Data for this compound Hydrochloride Synthesis

ReactantsCatalystReaction TimeTemperatureYieldPurityReference
L-Alanine (89g, 1mol), Isopropanol (90ml), Thionyl Chloride (4.36ml)Alumina (5g)24 hours40 °C90.85%99.1%[2]
L-Alanine (89g), Isopropanol (180ml), Thionyl Chloride (5.81ml)Alumina (10g)24 hours40 °C92.5%99.4%[2]
L-Alanine (89g, 1mol), Isopropanol (135ml), Thionyl Chloride (5.09ml)Silicon Dioxide (4.8g)24 hours40 °C92.13%99.4%[2]

Protocol 3: Synthesis of this compound Hydrochloride [2]

  • In a reaction vessel, add 90 ml of isopropanol and 4.36 ml of thionyl chloride and stir for 5 minutes.

  • Add 89 g (1 mol) of L-alanine and 5 g of alumina to the mixture.

  • Stir the reaction mixture at 20 °C for 30 minutes and then increase the temperature to 40 °C and maintain for 24 hours.

  • After the reaction is complete, add 2N HCl dropwise to the solution to adjust the pH to 5.5.

  • Heat the solution to 45 °C and then concentrate under reduced pressure.

  • Cool the concentrated solution to 25 °C and add 100 ml of diethyl ether.

  • Stir the mixture to induce crystallization.

  • Collect the crystals by centrifugation (e.g., 3000 r/min for 6 minutes) to obtain this compound hydrochloride.

  • The resulting product had a mass of 153.89 g, a purity of 99.1%, and a yield of 90.85%.[2]

References

Application Notes & Protocols: Optimizing CHO Cell Culture Media for Enhanced Monoclonal Antibody Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of complex recombinant proteins, including monoclonal antibodies (mAbs), due to their capacity for correct protein folding, assembly, and post-translational modifications.[1][2][3] The transition from serum-containing to chemically defined (CD) media has been a critical advancement in biotechnology, enhancing process consistency, simplifying downstream purification, and improving regulatory compliance.[1] Optimizing this CD medium is a key strategy for improving cell growth, viability, and, most importantly, the final antibody titer.[3][4] This document provides detailed application notes on media optimization strategies and protocols for key experimental procedures in the context of mAb production in CHO cells.

Application: Development of a High-Performance, Chemically Defined Fed-Batch Process

The goal of a fed-batch culture is to achieve high cell densities and maximize the production of the target recombinant protein. This is accomplished by starting with a basal medium that supports initial cell growth, followed by the periodic addition of a concentrated feed medium to replenish depleted nutrients and maintain a productive cellular state.[5][6][7] The development of a robust fed-batch process involves several stages, from selecting an appropriate basal medium to optimizing the feed composition and feeding strategy.

Key Considerations for Media Optimization:

  • Nutrient Requirements: A typical CD medium for CHO cells contains 50-100 components, including carbohydrates, amino acids, vitamins, trace metals, lipids, and buffers.[1] The concentration of each component must be optimized, as both depletion and excess can negatively impact growth, productivity, and product quality.[1]

  • Platform Processes: Many biopharmaceutical companies develop "platform" processes, which include a standard host cell line and a versatile platform medium.[1][5] This approach accelerates early-stage development, enabling the rapid production of materials for clinical trials.[1][5]

  • Statistical Approaches: Design of Experiment (DoE) methodologies are powerful tools for efficiently screening and optimizing multiple media components simultaneously, reducing the number of experiments required compared to one-factor-at-a-time approaches.[8]

Quantitative Data Summary

The following tables summarize representative data from studies focused on optimizing chemically defined media for CHO cell cultures.

Table 1: Impact of Media Formulation on CHO Cell Growth and mAb Titer

Media ConditionPeak Viable Cell Density (x 10^6 cells/mL)Final mAb Titer (g/L)Reference
Batch Culture (Commercial CD Medium)5.90.5[9]
Optimized Fed-Batch (In-house CD Media)>10.06.4[9]
Non-Fed Control~3.0Not Reported[8]
Fed with Glucose & L-GlutamineNot Reported~1.7 (relative)[8]
Fed with Optimized CD FeedNot Reported~2.8 (relative)[8]
Competitor Medium 1~12.5~1.8[10]
Competitor Medium 2~14.0~2.2[10]
Cellvento™ CHO-200~18.0~2.5[10]

Table 2: Effect of Optimized Feeding Strategy on mAb Production

Culture StrategyPeak Viable Cell Density (x 10^6 cells/mL)Final mAb Titer (g/L)Fold Increase vs. BatchReference
Batch Culture5.90.51.0x[9]
Optimized Fed-Batch Culture>10.06.412.8x[9]
Spiked Batch (DoE Optimized Feeds)Not Reported~3.5 (relative)Not Applicable
Fed-Batch (DoE Optimized Feeds)>20.0~4.0Not Applicable

Experimental Protocols

Protocol 1: Adaptation of CHO Cells to a New Chemically Defined Medium

Objective: To gradually adapt CHO cells from a serum-containing or existing serum-free medium to a new, chemically defined formulation.

Materials:

  • CHO cell line cultured in maintenance medium

  • New chemically defined medium (e.g., Cellvento™ CHO-200, HyClone™ CDM4NS0)

  • Shake flasks or spinner flasks

  • CO2 incubator

  • Cell counting device (e.g., hemocytometer or automated counter)

  • Trypan blue solution

Methodology:

  • Initial Seeding: Begin by seeding the CHO cells in a mixture of 75% of the original medium and 25% of the new CD medium. Seed at a viable cell density of 0.3-0.5 x 10^6 cells/mL.

  • Subculturing: Culture the cells under standard conditions (e.g., 37°C, 5-8% CO2, appropriate agitation). Monitor cell growth and viability daily.

  • Sequential Adaptation: When the cell viability is >90% and the culture has reached a suitable density for passaging (e.g., >1.5 x 10^6 cells/mL), subculture the cells into a higher percentage of the new medium. A typical progression is 50% new medium, followed by 75%, 90%, and finally 100%.

  • Stabilization: Once the cells are in 100% new medium, continue to culture them for at least 3-5 passages to ensure stable growth and viability.

  • Cell Bank Generation: After successful adaptation and stabilization, create a master and working cell bank of the adapted cells.[11]

Protocol 2: Fed-Batch Culture of CHO Cells in Shake Flasks

Objective: To perform a lab-scale fed-batch culture to evaluate the performance of a basal medium and feed combination.[6][7][12][13]

Materials:

  • Adapted CHO cell line

  • Chemically defined basal medium

  • Concentrated, chemically defined feed medium (e.g., Cell Boost™ supplements, Cellvento™ feeds)

  • Glucose solution (e.g., 400 g/L)

  • Shake flasks

  • CO2 incubator with shaking platform

Methodology:

  • Inoculation: Inoculate shake flasks containing the basal medium with the adapted CHO cells at a starting viable cell density of 0.3-0.5 x 10^6 cells/mL.

  • Initial Batch Phase: Culture the cells at 37°C with appropriate shaking (e.g., 120-140 rpm) and CO2 levels. Monitor viable cell density, viability, and key metabolite concentrations (glucose, lactate, glutamine, ammonia) daily.

  • Feeding Strategy: Begin feeding on Day 3 or when the glucose concentration drops below a predetermined setpoint (e.g., 4-6 g/L).[4]

  • Feed Addition: Add a calculated volume of the feed medium daily. The feed volume is often a percentage of the initial culture volume (e.g., 3-5% v/v per day). Also, supplement with a concentrated glucose solution to maintain the target glucose concentration.

  • Temperature Shift (Optional): To enhance specific productivity, a temperature shift from 37°C to a lower temperature (e.g., 30-35°C) can be implemented when the culture reaches the stationary phase.[4]

  • Culture Monitoring: Continue the culture for 12-16 days. Take daily samples to measure viable cell density, viability, metabolites, and mAb titer (e.g., using ELISA or HPLC).

  • Termination: Terminate the culture when cell viability drops below a specified level (e.g., 60-70%).

Protocol 3: Spent Media Analysis by HPLC

Objective: To quantify the concentration of key metabolites, such as amino acids, in spent cell culture media to understand cellular metabolism and identify nutrient limitations.

Materials:

  • Spent media samples collected from the cell culture

  • HPLC system with a suitable detector (e.g., UV, Fluorescence, or MS)[14][15]

  • Appropriate HPLC column (e.g., Agilent AdvanceBio MS Spent Media column)[16][17]

  • Mobile phases and buffers (e.g., ammonium (B1175870) formate (B1220265) buffer, acetonitrile)[14]

  • Amino acid standards

  • Syringe filters (0.22 µm)

Methodology:

  • Sample Preparation:

    • Collect a sample of the cell culture and centrifuge at ~500 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant (spent media).

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cellular debris.[14]

    • Dilute the sample as needed with ultrapure water to bring analyte concentrations within the linear range of the assay.

  • Derivatization (if required): Some HPLC methods require pre-column derivatization of amino acids to enable detection (e.g., using OPA and FMOC reagents). This can often be automated using the HPLC autosampler.[17] HILIC-MS methods can often analyze underivatized amino acids.[17]

  • HPLC Analysis:

    • Equilibrate the HPLC system and column with the initial mobile phase conditions.

    • Prepare a calibration curve using the amino acid standards.

    • Inject the prepared samples and standards onto the HPLC system.

    • Run the appropriate gradient method to separate the analytes.

  • Data Analysis:

    • Integrate the peaks corresponding to each amino acid.

    • Use the calibration curve to calculate the concentration of each amino acid in the spent media samples.

    • Compare the results over the time course of the culture to determine consumption and production rates.

Visualizations: Workflows and Signaling Pathways

Media_Optimization_Workflow Media Optimization Workflow for CHO Cells A Step 1: Basal Media Screening B Adapt top performing clones to lead candidate media A->B C Step 2: Feed Media Screening (DoE) B->C D Identify optimal feed combination and concentrations C->D E Step 3: Fed-Batch Process Optimization D->E F Refine feeding strategy, temperature, pH, and other parameters E->F G Step 4: Scale-Up & Validation F->G H Confirm performance in bench-scale bioreactors G->H I High-Producing Fed-Batch Process H->I

Caption: A typical workflow for developing a high-performance fed-batch cell culture process.

mTOR_Signaling_Pathway Simplified mTOR Signaling Pathway in CHO Cells cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Activates S6K S6K1 mTORC1->S6K Activates E4BP1 4E-BP1 mTORC1->E4BP1 Inhibits ProteinSynth Protein Synthesis (Translation) S6K->ProteinSynth E4BP1->ProteinSynth Inhibits CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth

References

Troubleshooting & Optimization

Technical Support Center: L-Alanine Isopropyl Ester Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of L-Alanine isopropyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound hydrochloride in a question-and-answer format.

Q1: My recrystallization attempt resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yield during recrystallization is a common issue that can stem from several factors. The primary causes include the selection of an inappropriate solvent system, premature crystallization, or excessive washing of the final product.

Troubleshooting Steps:

  • Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound hydrochloride, effective solvent systems include isopropanol, or a mixture of dichloromethane (B109758) (DCM) and hexanes.[1][2] Experiment with different solvent ratios to find the optimal balance between solubility and precipitation.

  • Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.

  • Minimize Washing: While washing is necessary to remove residual impurities, using too much solvent or a solvent in which the product is partially soluble will lead to product loss. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

  • pH Adjustment: Ensure the pH of the solution is appropriately controlled, typically between 5.0 and 6.0, to facilitate the formation of the hydrochloride salt and subsequent crystallization.[3]

Q2: After recrystallization, my product is still impure. What are the next steps?

A2: Persistent impurities after a single recrystallization may require a more rigorous purification strategy.

Troubleshooting Steps:

  • Second Recrystallization: A second recrystallization is often effective. Ensure the crystals from the first attempt are completely dissolved in the minimum amount of hot solvent before cooling.

  • Activated Carbon Treatment: If the impurity is colored, it may be a non-polar organic compound. Adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities. Use with caution, as it can also adsorb some of the desired product.

  • Alternative Purification Techniques: If recrystallization is ineffective, consider alternative methods such as column chromatography.[1]

  • Purity Analysis: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the remaining impurities.[4][5] This will help in selecting the most appropriate purification strategy. Common impurities can include L-alanine methyl ester hydrochloride and L-alanine ethyl ester hydrochloride.[4]

Q3: The product has an oily consistency instead of crystalline solid. How can I induce crystallization?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high or if the solution is supersaturated.

Troubleshooting Steps:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Solvent Adjustment: Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent"). For instance, if your compound is dissolved in dichloromethane (DCM), slowly adding hexanes can induce precipitation.[1]

  • Concentration and Re-dissolving: Concentrate the solution to remove some solvent and then re-dissolve in a slightly larger volume of hot solvent before attempting to cool again.

Frequently Asked Questions (FAQs)

What are the most common methods for purifying this compound hydrochloride?

The primary methods for purification are recrystallization and chromatography.[3] Recrystallization is often the first choice due to its simplicity and cost-effectiveness.

What are some recommended solvent systems for the recrystallization of this compound hydrochloride?

Several solvent systems have been reported to be effective. These include:

  • Isopropanol[2]

  • Cold anhydrous dichloromethane[1]

  • A mixture of dichloromethane (DCM) and hexanes[1]

  • Other alcohols[1]

How can I assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of this compound hydrochloride and identifying any related substances.[4][5][6] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to assess purity.

What are the potential impurities in this compound hydrochloride?

Common impurities can arise from the starting materials or side reactions during synthesis. These may include the enantiomer (D-alanine isopropyl ester hydrochloride) and related esters like L-alanine methyl ester and L-alanine ethyl ester hydrochloride.[4][7]

Quantitative Data Summary

The following table summarizes typical yields and purity levels achieved during the synthesis and purification of this compound hydrochloride, as reported in various sources.

Catalyst/MethodPurityYieldReference
Alumina99.1%90.85%[8]
Alumina99.4%92.5%[8]
Silicon Dioxide99.4%92.13%[8]
Strong acidic ion resinNot Specified~75.5%[2]
Strong acidic ion resinNot Specified~83.2%[2]

Experimental Protocols

Protocol 1: Recrystallization from a Dichloromethane/Hexane Solvent System

This protocol is based on a common laboratory practice for purifying amino acid ester salts.[1]

  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of dichloromethane (DCM) at room temperature.

  • Precipitation: Slowly add hexanes to the solution while stirring. The solution will become cloudy, indicating the initiation of precipitation. Continue adding hexanes until precipitation appears complete.

  • Crystallization: Allow the mixture to stand, preferably at a reduced temperature (e.g., in an ice bath), to encourage further crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with several small portions of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Recrystallization from Isopropanol

This method is cited in a patented synthesis process.[2]

  • Dissolution: Add the crude this compound hydrochloride to a suitable volume of isopropanol. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Fine white crystals should form. For maximum yield, the flask can be further cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Dry the purified product, for example, in a vacuum oven, to obtain the final this compound hydrochloride.

Visualized Workflows

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product Crude Crude L-Alanine Isopropyl Ester Hydrochloride Recrystallization Recrystallization Crude->Recrystallization Dissolve in appropriate solvent Filtration Filtration & Washing Recrystallization->Filtration Cool to induce crystallization Drying Drying under Vacuum Filtration->Drying Purity_Analysis Purity Analysis (e.g., HPLC) Drying->Purity_Analysis Pure_Product Pure Crystalline Product Purity_Analysis->Pure_Product Meets specifications

Caption: General workflow for the purification of this compound hydrochloride.

Troubleshooting_Workflow Start Low Yield or Impure Product? Solvent_Check Is the solvent system optimal? Start->Solvent_Check Cooling_Check Was cooling slow and controlled? Solvent_Check->Cooling_Check Yes Action_Optimize_Solvent Action: Test different solvents/ratios. Solvent_Check->Action_Optimize_Solvent No Purity_Check Is the product still impure after one recrystallization? Cooling_Check->Purity_Check Yes Action_Control_Cooling Action: Ensure slow cooling before refrigeration. Cooling_Check->Action_Control_Cooling No Oiling_Out Did the product 'oil out'? Purity_Check->Oiling_Out No Action_Second_Recrystal Action: Perform a second recrystallization. Purity_Check->Action_Second_Recrystal Yes Action_Induce_Crystal Action: Scratch flask, seed, or use an anti-solvent. Oiling_Out->Action_Induce_Crystal Yes End Improved Purification Oiling_Out->End No Action_Optimize_Solvent->End Action_Control_Cooling->End Action_Second_Recrystal->End Action_Induce_Crystal->End

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Recrystallization of L-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of L-Alanine isopropyl ester hydrochloride (L-AIE HCl).

Experimental Protocols

Detailed methodologies for common recrystallization procedures are provided below.

Protocol 1: Recrystallization from Isopropanol (B130326)

This protocol is adapted from a patented synthesis method, resulting in high purity crystals.[1]

Materials:

  • Crude this compound HCl

  • Isopropanol (reagent grade)

Procedure:

  • In a suitable flask, add the crude this compound HCl.

  • Add a minimal amount of isopropanol to the flask.

  • Gently heat the mixture while stirring until the solid is completely dissolved.

  • Once dissolved, stop heating and allow the solution to cool slowly to room temperature.

  • For enhanced crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from Isopropanol and Diethyl Ether

This method is effective for precipitating the product after synthesis and can be adapted for recrystallization.

Materials:

  • Crude this compound HCl

  • Isopropanol (reagent grade)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve the crude this compound HCl in isopropanol. The ratio of L-alanine (starting material for the ester) to isopropanol is approximately 1g to 1-2 mL.[2]

  • Ensure the solid is fully dissolved. Gentle warming can be applied if necessary.

  • Slowly add diethyl ether to the solution while stirring. The molar ratio of L-alanine (starting material) to diethyl ether is in the range of 1:0.8 to 1:1.2.[2]

  • Continue stirring as the product precipitates.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration or centrifugation.[2]

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum.

Protocol 3: Recrystallization from Dichloromethane (B109758) and Hexanes

This is a common technique for purifying amino acid ester salts.[3]

Materials:

  • Crude this compound HCl

  • Dichloromethane (DCM, anhydrous)

  • Hexanes (anhydrous)

Procedure:

  • Dissolve the crude this compound HCl in a minimum amount of anhydrous dichloromethane at room temperature.

  • Once fully dissolved, slowly add hexanes to the solution while stirring. Hexanes act as an anti-solvent.

  • Continue adding hexanes until the solution becomes cloudy, indicating the onset of precipitation.

  • Allow the mixture to stand at room temperature for crystallization to complete. Cooling in an ice bath can improve the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals multiple times with a small amount of hexanes.[3]

  • Dry the crystals under vacuum.

Quantitative Data

The following tables summarize key quantitative data related to the recrystallization of this compound HCl.

Solvent System Reported Purity Reported Yield Reference
Isopropanol/Diethyl Ether99.1% - 99.4%90.85% - 92.5%[2]
Isopropanol>95%~75.5% - 83.2%[1]

Note: Yields are highly dependent on the initial purity of the crude material and the precise execution of the protocol.

Solubility of Analogous L-Alanine Methyl Ester HCl

Solvent Solubility
Ethanol~30 mg/mL
DMSO~20 mg/mL
Dimethyl formamide (B127407) (DMF)~20 mg/mL
WaterSoluble
Methanol (B129727)Soluble

Troubleshooting Guides

Use the following question-and-answer format to troubleshoot common issues during the recrystallization of this compound HCl.

Issue 1: The compound does not dissolve in the chosen solvent.
  • Question: I've added the solvent, but my L-AIE HCl is not dissolving. What should I do?

  • Answer:

    • Increase the temperature: Gently heat the solvent to its boiling point, as solubility typically increases with temperature.

    • Add more solvent: Add small portions of the solvent until the compound dissolves. Be mindful that using a large excess of solvent will reduce your final yield.

    • Consider a different solvent: If the compound remains insoluble even with heating and additional solvent, it is likely not a suitable solvent for recrystallization. Refer to the solubility information of analogous compounds and try a more polar solvent like methanol or ethanol.

Issue 2: The compound "oils out" instead of forming crystals.
  • Question: Upon cooling, my compound separated as an oily liquid instead of solid crystals. What went wrong?

  • Answer: "Oiling out" can occur if the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated, or if there are significant impurities present.[5][6][7]

    • Solution 1: Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly.

    • Solution 2: Change the solvent system: If oiling out persists, consider a solvent with a lower boiling point. Alternatively, if using a mixed solvent system like DCM/hexanes, you may have added the anti-solvent too quickly. Try adding it more slowly at a slightly cooler temperature.

    • Solution 3: Perform a pre-purification step: High impurity levels can depress the melting point and promote oiling out. Consider an acid-base extraction to purify the crude material before recrystallization.

G start Oiling Out Occurs reheat Re-heat to dissolve oil start->reheat add_solvent Add more solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Success! check_crystals->success Yes change_solvent Change solvent system check_crystals->change_solvent No pre_purify Pre-purify crude material check_crystals->pre_purify No, suspect impurities failure Persistent Oiling Out change_solvent->failure pre_purify->failure

Troubleshooting workflow for "oiling out".
Issue 3: No crystals form upon cooling.

  • Question: My solution is clear and has cooled to room temperature, but no crystals have appeared. How can I induce crystallization?

  • Answer:

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small crystal of pure L-AIE HCl, add it to the solution to induce crystallization.

    • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

    • Reduce the solvent volume: If the solution is not supersaturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

G start No Crystals Form on Cooling scratch Scratch flask with glass rod start->scratch seed Add a seed crystal start->seed cool Cool in ice bath start->cool check_crystals Crystals form? scratch->check_crystals seed->check_crystals cool->check_crystals evaporate Reduce solvent volume evaporate->start Retry cooling check_crystals->evaporate No success Success! check_crystals->success Yes

References

Technical Support Center: L-Alanine Isopropyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of L-Alanine isopropyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound hydrochloride?

A1: The primary impurities of concern are the D-enantiomer (D-alanine isopropyl ester hydrochloride) and other related esters such as L-alanine methyl ester and L-alanine ethyl ester hydrochloride.[1][2] The presence of the D-enantiomer is particularly critical in pharmaceutical applications as it can lead to chiral impurities in the final drug product.[1]

Q2: How can I purify the crude this compound hydrochloride?

A2: Several methods can be employed for the purification of this compound hydrochloride:

  • Recrystallization: This is a common method, and solvents such as cold anhydrous dichloromethane (B109758), isopropanol (B130326), or a mixture of dichloromethane and hexanes have been suggested.[3][4]

  • Acid-Base Treatment: The crude product can be dissolved in water and neutralized with a dilute base like NaOH to precipitate the free ester. After filtration, the pure ester can be re-acidified with HCl to form the hydrochloride salt again.[3]

  • Column Chromatography: This technique can also be used for purification.[3]

Q3: What analytical methods are recommended for assessing the purity of this compound hydrochloride?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity analysis and is especially crucial for separating and quantifying the D-enantiomer.[1][2][5][6][7] To enhance separation, particularly for chiral impurities, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or acetyl glucose isothiocyanate (GITC) can be used.[1][6]

Troubleshooting Guide

Problem 1: Low Yield of this compound Hydrochloride

Possible Cause Suggested Solution
Incomplete reactionEnsure the reaction goes to completion by monitoring with TLC or HPLC. Reaction times can be up to 24 hours.[8]
Suboptimal reaction temperatureMaintain the recommended reaction temperature. Some protocols specify stirring at room temperature before heating.[8]
Inefficient catalystEnsure the catalyst (e.g., thionyl chloride, alumina) is active and used in the correct amount.[8][9]
Loss of product during workupBe careful during the extraction and crystallization steps to minimize product loss.
Reversible reactionIn Fischer esterification, the reaction is an equilibrium. Using a large excess of the alcohol (isopropanol) can shift the equilibrium towards the product.[10][11][12][13]

Problem 2: High Levels of D-enantiomer Impurity

Possible Cause Suggested Solution
Racemization during synthesisAvoid harsh reaction conditions (e.g., excessively high temperatures or extreme pH) that could lead to racemization of the chiral center.
Contaminated starting materialEnsure the starting L-Alanine is of high chiral purity.
Ineffective purificationChiral resolution using specialized HPLC columns or diastereomeric crystallization may be necessary if standard recrystallization is insufficient.[1]

Problem 3: Presence of Other Ester Impurities (e.g., Methyl or Ethyl Esters)

Possible Cause Suggested Solution
Contaminated isopropanolEnsure the isopropanol used is free from other alcohols like methanol (B129727) or ethanol.
Transesterification side reactionsUse of a large excess of isopropanol and controlling reaction time and temperature can minimize this.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is based on a common method found in the literature.[8][9]

Materials:

  • L-Alanine

  • Isopropanol

  • Thionyl chloride or another suitable catalyst (e.g., alumina)

  • 2N Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a reaction vessel, combine isopropanol and a catalytic amount of thionyl chloride.

  • Stir the mixture for 5 minutes.

  • Add L-Alanine to the mixture.

  • Stir the reaction at room temperature and then heat to approximately 40°C for 24 hours.

  • After the reaction is complete, cool the solution.

  • Adjust the pH to approximately 5.5-6.0 by dropwise addition of 2N HCl.

  • Concentrate the solution under reduced pressure.

  • Cool the concentrated solution to room temperature.

  • Add diethyl ether to induce crystallization.

  • Stir the mixture and then collect the crystals by centrifugation or filtration.

  • Dry the resulting this compound hydrochloride.

Quantitative Data from a Representative Synthesis
Reagent/ParameterAmount/Value
L-Alanine89 g (1 mol)
Isopropanol180 ml
Thionyl chloride5.81 ml
Alumina (catalyst)10 g
Reaction Temperature40 °C
Reaction Time24 hours
Final Product Mass156.34 g
Purity99.4%
Yield92.5%

Data adapted from a synthesis method described in patent literature.[8]

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol or dichloromethane).[3][4]

  • If using a solvent pair like dichloromethane/hexanes, dissolve in dichloromethane first.

  • Slowly add a non-solvent (e.g., hexanes) until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification s1 Combine Isopropanol and Catalyst s2 Add L-Alanine s1->s2 s3 React at 40°C for 24h s2->s3 w1 pH Adjustment with HCl s3->w1 w2 Concentration w1->w2 w3 Crystallization with Diethyl Ether w2->w3 w4 Isolation (Centrifugation/Filtration) w3->w4 p1 Recrystallization w4->p1 p2 HPLC Analysis for Purity p1->p2

Caption: Experimental workflow for the synthesis and purification of this compound hydrochloride.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_temp Was the correct temperature maintained? check_completion->check_temp Yes incomplete Incomplete Reaction check_completion->incomplete No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes wrong_temp Incorrect Temperature check_temp->wrong_temp No check_workup Was product lost during workup? check_catalyst->check_workup Yes bad_catalyst Inactive Catalyst check_catalyst->bad_catalyst No workup_loss Workup Losses check_workup->workup_loss Yes solution_completion Increase reaction time / Monitor by TLC/HPLC incomplete->solution_completion solution_temp Ensure proper temperature control wrong_temp->solution_temp solution_catalyst Use fresh/active catalyst bad_catalyst->solution_catalyst solution_workup Optimize extraction and crystallization steps workup_loss->solution_workup

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of L-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of L-Alanine isopropyl ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the direct esterification of L-Alanine with isopropanol (B130326). This is typically acid-catalyzed, and the final product is often isolated as the hydrochloride salt (this compound hydrochloride) to enhance stability and ease of handling.[1][2][3] Key reagents used to facilitate this reaction include thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).[2]

Alternative methods aim to reduce the use of harsh reagents. One such method involves the use of catalysts like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂) with a significantly reduced amount of thionyl chloride.[2][4] Another novel approach involves a ring-closure reaction of L-Alanine with triphosgene (B27547), followed by ring-opening with isopropanol under acidic conditions.[5]

Q2: Why is the product often isolated as the hydrochloride salt?

This compound is typically converted to its hydrochloride salt for improved stability and solubility.[2] The salt form is a white crystalline powder that is more easily handled and purified compared to the free ester.[1]

Q3: What are the key factors that influence the yield of the esterification reaction?

Several factors can significantly impact the yield of this compound synthesis:

  • Reactant Purity: The purity of L-Alanine and isopropanol is crucial. Impurities can lead to side reactions and lower yields.

  • Catalyst: The choice and amount of catalyst are critical. Acid catalysts, such as thionyl chloride, drive the esterification forward.[2] Newer methods using solid catalysts like alumina or silica have also shown high yields.[4]

  • Reaction Temperature and Time: The reaction is typically stirred at a controlled temperature for an extended period to ensure completion.[4] Optimal temperature and time will depend on the specific protocol.

  • Water Removal: Esterification is a reversible reaction.[6] Removing water as it is formed can shift the equilibrium towards the product side and increase the yield.

  • pH Control: In some procedures, adjusting the pH is a critical step for reaction progression and product isolation.[1][4]

  • Purification Method: The method used to isolate and purify the final product, such as recrystallization, will affect the final yield. Inefficient purification can lead to product loss.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Equilibrium not shifted towards products. - Suboptimal catalyst amount or activity. - Product loss during workup and purification. - Presence of moisture in reactants or solvents.- Increase reaction time or temperature (monitor for side reactions). - Use a Dean-Stark apparatus to remove water if applicable to the specific protocol. - Optimize the molar ratio of the catalyst. Ensure the catalyst is fresh and active. - Improve purification techniques; for example, by using a different solvent system for recrystallization. - Use anhydrous solvents and dry reactants thoroughly before use.
Impure Product - Presence of unreacted starting materials. - Formation of side products. - Ineffective purification.- Ensure the reaction goes to completion using techniques like TLC or HPLC to monitor progress. - Adjust reaction conditions (e.g., lower temperature) to minimize side reactions. - Optimize the recrystallization process. Consider using a different solvent or a solvent mixture. - HPLC analysis can be used to identify and quantify impurities like L-alanine methyl ester and L-alanine ethyl ester.[7]
Difficulty with Product Isolation/Crystallization - Incorrect solvent for precipitation/crystallization. - Product is too soluble in the chosen solvent. - Presence of impurities inhibiting crystallization.- Add a non-polar solvent like diethyl ether to induce precipitation of the hydrochloride salt.[4] - If the product is an oil, try triturating with a suitable solvent to induce solidification. - Purify the crude product further (e.g., by column chromatography) before attempting crystallization. - One suggested method for purification is to dissolve the crude product in a minimum amount of DCM and then precipitate it with hexanes.
Safety Concerns (Use of Thionyl Chloride) - Thionyl chloride is a corrosive and irritating reagent.[4][5]- Consider alternative, greener synthesis routes that use solid catalysts like alumina or silica, which significantly reduce the amount of thionyl chloride required.[2][4] - A novel method using triphosgene as a substitute for thionyl chloride has also been developed.[5]

Experimental Protocols & Data

Catalytic Synthesis of this compound Hydrochloride

This method focuses on a higher-yield, more environmentally friendly approach using a solid catalyst.

Experimental Workflow:

Catalytic Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation A Mix Isopropanol and Thionyl Chloride B Add L-Alanine and Catalyst (e.g., Alumina) A->B C Stir at Room Temperature, then Heat B->C D Adjust pH with HCl C->D E Concentrate the Solution D->E F Add Diethyl Ether to Induce Crystallization E->F G Isolate Crystals by Centrifugation/Filtration F->G

Caption: Workflow for the catalytic synthesis of this compound hydrochloride.

Detailed Protocol:

  • In a reaction vessel, mix isopropanol and a small amount of thionyl chloride with stirring.[4]

  • Add L-Alanine and the catalyst (e.g., alumina or silica).[4]

  • Stir the mixture at room temperature (e.g., 15-20°C) for a short period, then heat to approximately 40°C and maintain for about 24 hours.[4]

  • After the reaction, cool the solution and adjust the pH to be acidic (e.g., pH 5-6) by adding 2N HCl.[4]

  • Heat the solution again to around 45°C for about an hour, then concentrate it.[4]

  • Cool the concentrated solution to room temperature and add diethyl ether to precipitate the this compound hydrochloride.[4]

  • Isolate the crystalline product by centrifugation or filtration.[4]

Quantitative Data Summary:

The following table summarizes the reaction conditions and outcomes from various reported syntheses of this compound hydrochloride.

ParameterExample 1[4]Example 2[4]Example 3[4]
L-Alanine 89g (1 mol)89g (1 mol)89kg
Isopropanol 90ml135ml180L
Thionyl Chloride 4.36ml5.09ml5.81L
Catalyst 5g Alumina4.8g Silicon Dioxide10kg Alumina
Initial Stirring Temp. 20°C15°C20°C
Reaction Temperature 40°C40°C40°C
Reaction Time 24 hours24 hours24 hours
Final pH 5.556
Purity 99.1%99.4%99.2%
Yield 90.85%92.13%93.7%

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting low yield in the synthesis.

Troubleshooting Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Check_Catalyst Check Catalyst Activity/Amount Incomplete->Check_Catalyst Check_Workup Review Workup & Purification Steps Complete->Check_Workup Increase_Time_Temp->Check_Completion Check_Catalyst->Check_Completion Check_Reagents Verify Reagent/Solvent Purity (Anhydrous) Check_Workup->Check_Reagents Optimize_Purification Optimize Purification (e.g., Recrystallization Solvent) Check_Workup->Optimize_Purification

Caption: A decision-making flowchart for troubleshooting low yield in this compound synthesis.

References

Troubleshooting low yield in L-Alanine isopropyl ester production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of L-Alanine isopropyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the Fischer esterification of L-Alanine with isopropanol (B130326)?

Low yield in the Fischer esterification of L-Alanine is often attributed to the unfavorable chemical equilibrium of the reaction. The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][2][3] To favor the formation of the ester, the equilibrium must be shifted to the product side. This is typically achieved by using a large excess of the alcohol (isopropanol) or by removing water as it is formed, for example, through azeotropic distillation with a suitable solvent like toluene (B28343) using a Dean-Stark apparatus.[2]

Furthermore, the esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature, which can reduce the reactivity of the carboxylic acid group.[4][5]

Q2: My reaction seems to stall or proceeds very slowly. What could be the issue?

Slow reaction rates are a known characteristic of Fischer esterification.[2] Several factors can contribute to this:

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and thionyl chloride.[2] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][6]

  • Low Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to side reactions and degradation of the product. Typical reaction temperatures for this compound synthesis range from 40°C to 60-110°C.[2][7]

  • Poor Solubility: L-Alanine has limited solubility in isopropanol. Ensuring the reaction mixture is well-stirred is crucial to maximize the interaction between the reactants.

Q3: I am observing the formation of side products. What are they and how can I minimize them?

A potential side reaction in the esterification of amino acids is the N-alkylation of the amino group, although this is less common under acidic conditions as the amino group is protonated and thus protected.[4][5] More common issues include:

  • Dehydration of Isopropanol: Tertiary alcohols are prone to elimination (dehydration) under acidic conditions. While isopropanol is a secondary alcohol, some elimination to form propene can occur at higher temperatures, which consumes the alcohol and introduces water into the system, shifting the equilibrium back towards the reactants.[2]

  • Formation of Impurities from Reagents: The purity of the starting materials is crucial. Impurities in the L-Alanine or isopropanol can lead to the formation of undesired side products. Additionally, related impurities such as L-alanine methyl ester and L-alanine ethyl ester can sometimes be detected.[8]

To minimize side reactions, it is important to control the reaction temperature and use pure reagents.

Q4: I am having difficulty isolating and purifying the this compound. What are the recommended procedures?

The product is often synthesized as its hydrochloride salt, which is a white crystalline solid.[9] Isolation and purification typically involve the following steps:

  • Concentration: After the reaction is complete, the excess isopropanol is often removed by concentration under reduced pressure.[10]

  • Crystallization: The crude product is then typically crystallized. This can be achieved by adding a non-polar solvent like diethyl ether to the concentrated reaction mixture to precipitate the hydrochloride salt.[7]

  • Recrystallization: For further purification, recrystallization from a suitable solvent, such as isopropanol, can be performed.[11] Another suggested method involves dissolving the product in a minimum amount of dichloromethane (B109758) (DCM) and precipitating it with hexanes.[12]

  • Centrifugation and Drying: The purified crystals are then collected by filtration or centrifugation and dried.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Hydrochloride Synthesis

ParameterMethod 1[7]Method 2[7]Method 3[10]Method 4[11]
L-Alanine 89g (1 mol)89g (1 mol)17.8g (200 mmol)115g (1 mol) of intermediate
Isopropanol 90ml180ml700ml72g
Catalyst 5g Alumina (B75360)10g AluminaThionyl Chloride (29ml)Strong acidic ion resin (23g)
Co-catalyst/Reagent 4.36ml Thionyl Chloride5.81ml Thionyl Chloride-3-methyl-1-ethylimidazolium sulfate (B86663) (46g)
Temperature 20°C then 40°C20°C then 40°C0°C then room temp.50°C
Reaction Time 24 hours24 hoursOvernight20 hours
Reported Yield 90.85%92.5%87%~83.2%
Purity 99.1%99.4%Not specifiedNot specified

Experimental Protocols

Key Experiment: Synthesis of this compound Hydrochloride via Fischer Esterification

This protocol is a generalized procedure based on common methods.[7][10]

Materials:

  • L-Alanine

  • Isopropanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

  • Alumina (optional, as a catalyst promoter)[7]

  • Diethyl ether (for precipitation)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add isopropanol.

  • Catalyst Addition: Cool the isopropanol in an ice bath. Slowly and carefully add thionyl chloride or sulfuric acid to the isopropanol with stirring. Caution: This is an exothermic reaction and should be performed in a fume hood.

  • Reactant Addition: To the cooled solution, add L-Alanine. If using alumina as a catalyst promoter, it can be added at this stage.

  • Reaction: Allow the mixture to stir at room temperature for a period before heating to reflux (typically 40-50°C). The reaction is typically run for 24 hours.[7] Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess isopropanol.

    • To the concentrated residue, add diethyl ether to precipitate the this compound hydrochloride.

    • Stir the resulting suspension for a period to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by filtration or centrifugation.

    • Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

    • Dry the product under vacuum to obtain the purified this compound hydrochloride.

Mandatory Visualization

Fischer_Esterification_Workflow start Start: L-Alanine & Isopropanol reactants Reactants in Flask start->reactants catalyst Add Acid Catalyst (e.g., SOCl₂) reactants->catalyst Protonation reaction Heating & Stirring (e.g., 40-50°C, 24h) catalyst->reaction workup Reaction Work-up: Concentration reaction->workup Reaction Complete precipitation Precipitation with Diethyl Ether workup->precipitation isolation Isolation: Filtration/Centrifugation precipitation->isolation product Final Product: L-Alanine Isopropyl Ester HCl isolation->product

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

Troubleshooting_Low_Yield low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions purification_loss Loss during Purification? low_yield->purification_loss check_time_temp Increase Reaction Time/Temp incomplete_reaction->check_time_temp Yes check_catalyst Increase Catalyst Conc. incomplete_reaction->check_catalyst Yes remove_water Remove Water (Dean-Stark) incomplete_reaction->remove_water Yes check_temp Lower Reaction Temperature side_reactions->check_temp Yes check_reagents Use High Purity Reagents side_reactions->check_reagents Yes optimize_precipitation Optimize Precipitation Solvent purification_loss->optimize_precipitation Yes careful_transfer Careful Handling & Transfer purification_loss->careful_transfer Yes

Caption: Troubleshooting logic for addressing low yield in this compound production.

References

Preventing racemization during L-Alanine isopropyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of L-Alanine isopropyl ester.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the conversion of the enantiomerically pure L-Alanine into a mixture of both L- and D-isomers during the esterification process. This results in a loss of optical purity of the final product, which is critical for its intended biological activity.

Q2: Why is it crucial to prevent racemization?

A2: The biological and pharmacological activity of chiral molecules like this compound is highly dependent on their stereochemistry. The presence of the undesired D-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potentially unforeseen side effects. Therefore, maintaining high enantiomeric excess (e.e.) is a critical quality attribute.

Q3: What are the primary factors that can induce racemization during the synthesis?

A3: The main factors contributing to racemization during the esterification of L-Alanine are:

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the deprotonation of the α-carbon, leading to racemization.[1]

  • Presence of Base: Strong bases can facilitate the removal of the acidic proton at the α-carbon, forming a planar enolate-like intermediate that is achiral.[2][3] Subsequent protonation can occur from either face, leading to a mixture of enantiomers.

  • Reaction Time: Prolonged reaction times, especially under harsh conditions (high temperature or presence of a strong base), increase the likelihood of racemization.[4]

  • Choice of Reagents and Catalysts: The type of esterification agent and catalyst used can significantly impact the degree of racemization.

Q4: How can I determine if my this compound has racemized?

A4: The most reliable method for determining the enantiomeric purity of your product is through chiral High-Performance Liquid Chromatography (HPLC).[5] This technique can separate and quantify the L- and D-enantiomers, allowing for the calculation of the enantiomeric excess. Polarimetry can also be used to measure the optical rotation of the sample, but it is generally less accurate and can be misleading if impurities are present.

Troubleshooting Guide: Racemization Observed in Final Product

If you have detected the presence of the D-enantiomer in your this compound product, consider the following troubleshooting steps:

Observation Potential Cause Recommended Action
High levels of D-isomer detected by chiral HPLC. Excessive reaction temperature. Lower the reaction temperature. For thionyl chloride-mediated esterification, it is often recommended to perform the initial addition of the reagent at 0°C.[6]
Inappropriate base. If a base is necessary, consider using a weaker or more sterically hindered base to minimize proton abstraction from the α-carbon.
Prolonged reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC) and quench the reaction as soon as the starting material is consumed.
Inadequate catalyst. For acid-catalyzed esterification, ensure the catalyst is suitable and used in the correct amount. Some patents suggest the use of alumina (B75360) or silica (B1680970) as catalysts in thionyl chloride-mediated reactions.[7]
Inconsistent enantiomeric excess between batches. Variability in reaction conditions. Strictly control all reaction parameters, including temperature, addition rates of reagents, and stirring speed.
Moisture in the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction and potentially contribute to side reactions.

Data on Reaction Conditions

Amino Acid DerivativeEsterification ConditionsEnantiomeric Excess (e.e.)Reference (Illustrative)
N-Cbz-L-SerineBenzyl bromide, aq. NaOH, Acetonitrile, refluxHigh (Urethane protection helps reduce racemization)[4]
General Amino Acid EstersProlonged exposure to base under refluxSignificant racemization can occur[4]
L-Alanine deuterated methyl esterMethanol, Thionyl chloride, 0°C to refluxQuantitative yield (racemization not specified, but low temp initial step is key)[6]

Key Experimental Protocols

Below are detailed protocols for the synthesis of this compound hydrochloride, with an emphasis on conditions that help to minimize racemization. The initial esterification step is the most critical for controlling stereochemistry.

Protocol 1: Esterification using Thionyl Chloride and Alumina Catalyst

This protocol is adapted from a patented synthesis method and aims to reduce the harshness of the reaction by using a solid catalyst.[7]

Materials:

  • L-Alanine

  • Isopropanol (B130326) (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Alumina (Al₂O₃)

  • 2N Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a flame-dried reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), add isopropanol (90 mL) and thionyl chloride (4.36 mL). Stir the mixture for 5 minutes at room temperature.

  • Add L-Alanine (89 g, 1 mol) and alumina (5 g) to the mixture.

  • Stir the suspension at 20°C for 30 minutes.

  • Increase the temperature to 40°C and maintain the reaction for 24 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to 25°C.

  • Slowly add 2N HCl to adjust the pH to 5.5.

  • The subsequent steps involve salt formation and purification, which are less likely to cause racemization.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol describes a general method for the separation of L- and D-alanine isopropyl ester enantiomers after derivatization, which is necessary for their detection.[5]

Materials:

  • This compound hydrochloride sample

  • D-Alanine isopropyl ester hydrochloride reference standard

  • Acetyl Glucose Isothiocyanate (GITC) solution

  • Triethylamine (B128534) solution in acetonitrile

  • HPLC system with a UV detector

  • YMC-Pack ODS-AQ column (150 x 4.6 mm, 3 µm) or equivalent C18 column

Procedure:

  • Derivatization:

    • Prepare a solution of your sample in acetonitrile.

    • In an alkaline solution (e.g., triethylamine in acetonitrile), react the sample with a GITC solution to form diastereomeric derivatives.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Isocratic Elution: 50:50 (v/v) of Mobile Phase A and B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 246 nm

  • Analysis:

    • Inject the derivatized sample into the HPLC system.

    • The L- and D-enantiomers (as their diastereomeric derivatives) will have different retention times.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100

Visualizations

The following diagrams illustrate the key chemical processes and logical workflows discussed in this guide.

racemization_mechanism l_alanine L-Alanine Ester proton_abstraction Proton Abstraction (α-carbon) l_alanine->proton_abstraction - H⁺ (Base) racemic_mixture Racemic Mixture enolate Planar Enolate Intermediate (Achiral) proton_abstraction->enolate protonation Protonation enolate->protonation + H⁺ enolate->racemic_mixture Leads to d_alanine D-Alanine Ester protonation->d_alanine

Caption: Mechanism of base-catalyzed racemization of L-Alanine ester.

experimental_workflow start Start: L-Alanine esterification Esterification with Isopropanol (e.g., SOCl₂, Catalyst) start->esterification workup Reaction Workup and Purification esterification->workup product This compound workup->product chiral_analysis Chiral HPLC Analysis product->chiral_analysis racemization_check Racemization Detected? chiral_analysis->racemization_check troubleshooting Troubleshooting: - Lower Temperature - Change Base/Catalyst - Reduce Reaction Time racemization_check->troubleshooting Yes end End: Enantiomerically Pure Product racemization_check->end No troubleshooting->esterification Optimize Conditions

Caption: Experimental workflow for synthesis and racemization troubleshooting.

References

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of L-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules like L-Alanine isopropyl ester is paramount for ensuring product quality, efficacy, and safety. This guide provides a detailed comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each method's performance is objectively compared, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance metrics for HPLC, NMR, and CE.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyCapillary Electrophoresis (CE)
Principle Physical separation of enantiomers on a chiral stationary phase or separation of diastereomeric derivatives on an achiral phase.[1]Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[1][2]Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[3]
Sample Throughput Lower; typically requires method development and has longer run times.[1]Higher; rapid sample preparation and data acquisition, suitable for high-throughput screening.[1]High; rapid analysis times and automated systems allow for high sample throughput.
Solvent Consumption High.[1]Low.[1]Very Low.[4]
Sensitivity Generally higher, especially with sensitive detectors like UV or Fluorescence.[1][4]Generally lower, dependent on analyte concentration and magnetic field strength.[1]High, especially with laser-induced fluorescence detection.
Resolution Baseline separation of enantiomeric peaks is often achievable.[1]Degree of signal separation depends on the chiral solvating agent and the analyte.High resolution is a key advantage of this technique.[3]
Method Development Can be time-consuming, requiring screening of columns and mobile phases.[5]Can be faster, involving screening of different chiral solvating agents.Relatively straightforward, involving selection of an appropriate chiral selector and optimization of buffer conditions.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

a) Indirect Method using Derivatization

This method involves the derivatization of the amino acid ester with a chiral reagent to form diastereomers, which can then be separated on a standard C18 column.

  • Derivatization Agent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).

  • Derivatization Procedure:

    • Dissolve this compound hydrochloride in a basic solution (e.g., triethylamine (B128534) solution).

    • Add a solution of GITC to the mixture to carry out the derivatization reaction.

  • Chromatographic Conditions:

    • Column: YMC-Pack ODS-AQ (or equivalent C18 column).

    • Mobile Phase: Isocratic elution with a mixture of water and methanol (B129727) (e.g., 50:50 v/v).

    • Detection: UV detector at a suitable wavelength.

    • Separation Degree: A separation degree of more than 3.0 has been reported for the diastereomers of this compound hydrochloride and its enantiomer.

b) Direct Method using a Chiral Stationary Phase (CSP)

This method allows for the direct separation of enantiomers without derivatization.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are effective for separating chiral amines and amino acid esters.[6]

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used. For basic compounds like amino acid esters, the addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution.

    • Detection: UV or fluorescence detectors can be used.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique utilizes a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.

  • Chiral Solvating Agent (CSA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or (R)-BINOL are commonly used.

  • Sample Preparation:

    • Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

    • Add the chiral solvating agent to the NMR tube containing the sample solution. The molar ratio of CSA to the analyte may need to be optimized.[7]

  • NMR Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal (e.g., the methine proton or the protons of the isopropyl group) that shows baseline separation for the two enantiomers.

    • Integrate the corresponding signals for the L- and D-enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Integration(L) - Integration(D)| / (Integration(L) + Integration(D))] x 100.

Capillary Electrophoresis (CE)

CE offers high-efficiency separations of chiral compounds by adding a chiral selector to the background electrolyte (BGE).

  • Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin or its derivatives) or chiral ionic liquids (e.g., L-alanine tert butyl ester lactate) can be used.[3][8]

  • Experimental Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) buffer) at a specific pH containing the chiral selector. The concentration of the chiral selector and the pH of the BGE are critical parameters to optimize for achieving good separation.

    • Applied Voltage: A high voltage is applied across the capillary to drive the separation.

    • Detection: UV or laser-induced fluorescence (LIF) detector.

  • Procedure:

    • Condition the capillary with the BGE.

    • Inject a small plug of the sample solution into the capillary.

    • Apply the separation voltage.

    • Detect the migrating enantiomers at the other end of the capillary. The difference in their interaction with the chiral selector leads to different migration times, allowing for their separation.

Visualizations

General Workflow for Enantiomeric Excess Determination

The following diagram illustrates a generalized workflow for determining the enantiomeric excess of a chiral compound using chromatographic or spectroscopic methods.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Racemic or Enantioenriched This compound Sample Derivatization Derivatization (for indirect methods) Sample->Derivatization Mixing Mixing with Chiral Solvating Agent (for NMR) or Chiral Selector (for CE) Sample->Mixing Direct Direct Analysis (for direct HPLC) Sample->Direct HPLC HPLC Analysis Derivatization->HPLC NMR NMR Spectroscopy Mixing->NMR CE Capillary Electrophoresis Mixing->CE Direct->HPLC Integration Peak Integration or Signal Integration HPLC->Integration NMR->Integration CE->Integration Calculation Calculation of Enantiomeric Excess (%) Integration->Calculation Result Reported Enantiomeric Excess Calculation->Result

Caption: General workflow for determining the enantiomeric excess of this compound.

This guide provides a foundational understanding of the primary methods for determining the enantiomeric excess of this compound. For specific applications, further method development and validation are essential to ensure accurate and reliable results.

References

A Comparative Analysis of L-Alanine Isopropyl Ester and Other Alkyl Esters for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine alkyl esters are pivotal intermediates in the synthesis of pharmaceuticals and are increasingly utilized as promoieties in prodrug design to enhance the bioavailability of parent drug molecules. The choice of the alkyl ester can significantly influence the physicochemical properties, stability, and pharmacokinetic profile of the resulting compound. This guide provides a comparative overview of L-Alanine isopropyl ester and other common short-chain alkyl esters (methyl, ethyl, propyl, and butyl), supported by available experimental data and detailed experimental protocols for their evaluation.

Data Presentation: Physicochemical Properties

The selection of an appropriate alkyl ester is often a balance between aqueous solubility for dissolution and lipophilicity for membrane permeability. The following table summarizes key physicochemical properties of L-Alanine and its alkyl esters. It is important to note that experimental data for all esters under uniform conditions is not always available; therefore, some values are reported as found in literature for the hydrochloride salts, which are common forms for these compounds.

CompoundMolecular Weight ( g/mol )Melting Point (°C)SolubilityLogP (Calculated)
L-Alanine89.09300 (dec.)164 g/L in water (25 °C)[1]-2.85[1]
L-Alanine methyl ester hydrochloride139.58~109-111Soluble in water (100 mg/ml)[2], ethanol (B145695) (~30 mg/ml), DMSO (~20 mg/ml)[3]N/A
L-Alanine ethyl ester hydrochloride153.6160-64[4], 74-81, 78-80 (dec.)Slightly soluble in waterN/A
L-Alanine propyl ester hydrochloride167.63Data not availableData not availableN/A
This compound hydrochloride167.6385[5], 88-91[6]Data not availableN/A
L-Alanine butyl ester145.20Data not availableData not available0.9[7]
L-Alanine tert-butyl ester hydrochloride181.66Data not availableData not availableN/A

Note: N/A indicates that reliable experimental data was not found in the conducted search. Calculated values should be used with caution and are best for comparing relative trends.

Comparative Performance and Applications

L-Alanine alkyl esters are frequently employed as prodrugs to improve the oral bioavailability of pharmaceuticals. The ester moiety masks the polar carboxyl group of the amino acid, increasing lipophilicity and facilitating passive diffusion across the intestinal epithelium. Once absorbed, these esters are hydrolyzed by endogenous esterases, primarily carboxylesterases in the liver and other tissues, to release the active drug.[8]

The rate of this hydrolysis is a critical factor. A prodrug that is hydrolyzed too rapidly in the gastrointestinal tract may not reach systemic circulation, while one that is too stable may not release the active drug efficiently. Studies on ester prodrugs of other compounds have shown that the rate of hydrolysis generally follows the order: methyl ≈ ethyl > isopropyl.[9] This suggests that the steric hindrance of the alkyl group plays a significant role in the rate of enzymatic cleavage.

This compound , in particular, is a key intermediate in the synthesis of several antiviral drugs, including Sofosbuvir.[10] Its branched structure can offer a balance between increased lipophilicity and a moderate rate of hydrolysis, potentially leading to favorable pharmacokinetic profiles.

Experimental Protocols

To aid researchers in the comparative evaluation of L-Alanine alkyl esters, detailed methodologies for key experiments are provided below.

Chemical Stability in Simulated Gastric and Intestinal Fluids

This protocol assesses the stability of the ester bond to chemical hydrolysis in environments mimicking the stomach and small intestine.

Materials:

  • L-Alanine alkyl ester hydrochlorides (methyl, ethyl, propyl, isopropyl, butyl)

  • Simulated Gastric Fluid (SGF): 0.1 M HCl, pH 1.2

  • Simulated Intestinal Fluid (SIF): Phosphate (B84403) buffer, pH 6.8

  • HPLC system with a suitable C18 column

  • Incubator or water bath at 37°C

  • Vials and syringes

Procedure:

  • Prepare stock solutions of each L-Alanine alkyl ester in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • For each ester, add a small aliquot of the stock solution to pre-warmed SGF and SIF in separate vials to achieve a final concentration of 100 µg/mL.

  • Incubate the vials at 37°C.

  • At predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes), withdraw an aliquot from each vial.

  • Immediately quench the reaction by adding an equal volume of a neutralizing or organic solution (e.g., for SGF, a phosphate buffer of pH 7.4; for SIF, acetonitrile).

  • Analyze the samples by HPLC to quantify the remaining amount of the intact ester.

  • Calculate the percentage of ester remaining at each time point and determine the degradation rate constant and half-life in each fluid.

Enzymatic Hydrolysis using Porcine Liver Esterase

This assay evaluates the susceptibility of the esters to enzymatic cleavage, providing an in vitro model of in vivo metabolism. Porcine Liver Esterase (PLE) is a commonly used model enzyme due to its broad substrate specificity.[5][11]

Materials:

  • L-Alanine alkyl ester hydrochlorides

  • Porcine Liver Esterase (PLE)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • HPLC system

  • Incubator or water bath at 37°C

  • Vials and syringes

Procedure:

  • Prepare stock solutions of the L-Alanine alkyl esters as described above.

  • Prepare a stock solution of PLE in phosphate buffer. The final concentration in the reaction mixture will need to be optimized but can start in the range of 10-50 units/mL.

  • In separate vials, add the phosphate buffer and the ester stock solution to achieve the desired final substrate concentration (e.g., 100 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the PLE stock solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the enzymatic reaction by adding an equal volume of a protein-precipitating agent like acetonitrile (B52724) or perchloric acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of L-Alanine (the hydrolysis product) or the disappearance of the ester.

  • Determine the initial rate of hydrolysis for each ester and, if possible, calculate kinetic parameters such as Km and Vmax.

In Vitro Permeability using Caco-2 Cell Monolayers

The Caco-2 cell permeability assay is a well-established in vitro model to predict the intestinal absorption of drugs.[12][13]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (or similar)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • L-Alanine alkyl ester hydrochlorides

  • LC-MS/MS for sample analysis

Procedure:

  • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Prepare dosing solutions of each ester in HBSS at a suitable concentration (e.g., 10 µM).

  • To assess apical to basolateral (A→B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • At the end of the experiment, collect a sample from the apical chamber.

  • Analyze the concentration of the ester in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each ester using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the substance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

General Structure and Hydrolysis of L-Alanine Alkyl Esters

Caption: General chemical structure of L-Alanine alkyl esters and their hydrolysis by carboxylesterases.

Experimental Workflow for Comparative Analysis

G start Select L-Alanine Alkyl Esters (Methyl, Ethyl, Isopropyl, etc.) physchem Physicochemical Characterization (Solubility, Melting Point, logP) start->physchem stability Chemical Stability Assay (Simulated Gastric & Intestinal Fluids) start->stability hydrolysis Enzymatic Hydrolysis Assay (Porcine Liver Esterase) start->hydrolysis permeability In Vitro Permeability Assay (Caco-2 Cell Monolayers) start->permeability data_analysis Data Analysis and Comparison physchem->data_analysis stability->data_analysis hydrolysis->data_analysis permeability->data_analysis conclusion Select Optimal Ester Candidate data_analysis->conclusion

Caption: A typical experimental workflow for the comparative evaluation of L-Alanine alkyl esters.

References

A Comparative Guide to the Synthesis of L-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-purity synthesis of chiral intermediates like L-Alanine isopropyl ester is of paramount importance. This guide provides a comparative analysis of common and novel synthesis protocols for this compound hydrochloride, a stable salt form of the ester. The comparison is supported by experimental data on yield and purity, detailed methodologies, and a visual representation of the general synthesis workflow.

Comparative Performance of Synthesis Protocols

The synthesis of this compound hydrochloride is most commonly achieved through the direct esterification of L-Alanine. Variations in catalysts and reagents significantly impact the reaction's efficiency, safety, and environmental footprint. Below is a summary of quantitative data from different synthetic approaches.

Protocol Catalyst/Reagent Reaction Time Yield (%) Purity (%) Key Advantages Noteworthy Considerations
Protocol 1: Thionyl Chloride Mediated Esterification Thionyl Chloride (SOCl₂)Overnight~87%[1][2]HighWell-established, high yield[1][2]Use of corrosive and hazardous thionyl chloride[3]
Protocol 2: Alumina-Catalyzed Esterification with Thionyl Chloride Alumina (B75360) (Al₂O₃) and Thionyl Chloride (SOCl₂)24 hours90.85% - 93.7%[4][5]99.1% - 99.4%[4][5]Reduced consumption of thionyl chloride, high purity and yield[5]Requires catalyst separation
Protocol 3: Ring-Closure and Ring-Opening Method Triphosgene (B27547), Strong Acidic Ion Resin10-20 hours~83.2%[3]>95% (crude)[3]Avoids large quantities of thionyl chloride, mild reaction conditions[3]Multi-step process[3]

Experimental Protocols

Detailed methodologies for the compared synthesis protocols are provided below. These protocols are based on established laboratory procedures.

Protocol 1: Thionyl Chloride Mediated Esterification

This method involves the direct esterification of L-Alanine using isopropanol (B130326) as both the solvent and reactant, with thionyl chloride as the esterification agent.

  • Materials: L-Alanine, Isopropanol, Thionyl Chloride (SOCl₂).

  • Procedure:

    • Suspend L-Alanine hydrochloride salt (17.8 g, 200 mmol) in isopropanol (700 mL) in a reaction vessel.[1][2]

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (29 mL, 400 mmol) dropwise to the cooled suspension.[1][2]

    • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.[1][2]

    • Concentrate the resulting solution under reduced pressure to obtain the crude this compound hydrochloride.[1]

    • The crude product can be further purified by recrystallization.

Protocol 2: Alumina-Catalyzed Esterification with Thionyl Chloride

This modified protocol utilizes alumina as a catalyst to reduce the amount of thionyl chloride required, thereby minimizing corrosive waste.

  • Materials: L-Alanine, Isopropanol, Thionyl Chloride (SOCl₂), Alumina (Al₂O₃), 2N Hydrochloric Acid (HCl), Diethyl ether.

  • Procedure:

    • In a reaction vessel, mix isopropanol (90 mL) and thionyl chloride (4.36 mL) and stir for 5 minutes.[4][5]

    • Add L-Alanine (89 g, 1 mol) and alumina (5 g) to the mixture.[4][5]

    • Stir the reaction mixture at 20°C and maintain the temperature at 40°C for 24 hours.[4][5]

    • After 24 hours, add 2N HCl to the solution to adjust the pH to 5.5.[4][5]

    • Heat the mixture to 45°C and then concentrate it.[4][5]

    • Cool the concentrate to 25°C and add diethyl ether (100 mL).[4][5]

    • Stir the mixture to induce crystallization and then centrifuge to isolate the this compound hydrochloride.[4][5]

Protocol 3: Novel Ring-Closure and Ring-Opening Method

This approach provides an alternative synthetic route that avoids the use of large quantities of harsh reagents like thionyl chloride.[3]

  • Materials: L-Alanine, Triphosgene, Toluene (B28343), Ionic Liquid, Strong Acidic Ion Resin, Isopropanol, Hydrogen Chloride (gas).

  • Procedure:

    • Ring Closure: React L-Alanine with triphosgene to form 4-methyl-2,5-diketone oxazolidine (B1195125).[3]

    • Ring Opening and Esterification:

      • In a reactor, add 4-methyl-2,5-diketone oxazolidine (115g, 1.0mol), toluene (575g), an ionic liquid (e.g., 3-methyl-isophthalic acid-ethyl imidazol(e) disulfate, 46g), and a strong acidic ion resin catalyst (23g).[3]

      • Stir the mixture evenly and add isopropanol (72g).[3]

      • Heat the reaction to 50°C and stir for 10-20 hours.[3]

      • Cool the reaction to room temperature and filter to remove insoluble matter.[3]

    • Salt Formation:

      • Pass dry hydrogen chloride gas through the filtrate under cooling until no more solid precipitates.[3]

      • Stir for an additional 30 minutes.[3]

      • Collect the precipitated white solid by filtration to obtain the crude this compound hydrochloride.[3]

      • Recrystallize the crude product from isopropanol to get the pure compound.[3]

Synthesis Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride via the common direct esterification route.

G cluster_reactants Reactants cluster_reaction Esterification cluster_intermediate Intermediate Product cluster_salt_formation Salt Formation cluster_final_product Final Product L_Alanine L-Alanine Esterification Esterification Reaction L_Alanine->Esterification Isopropanol Isopropanol Isopropanol->Esterification Ester This compound Esterification->Ester Salt_Formation Reaction with HCl Ester->Salt_Formation Final_Product This compound Hydrochloride Salt_Formation->Final_Product Catalyst Acid Catalyst (e.g., SOCl₂) Catalyst->Esterification

Caption: General workflow for this compound hydrochloride synthesis.

References

A Comparative Guide to Catalysts for L-Alanine Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of L-alanine is a fundamental reaction in peptide synthesis and the development of various pharmaceuticals. The choice of catalyst is a critical determinant of reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of three common types of catalysts for the synthesis of L-alanine esters: homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymatic catalysts. The performance of each is supported by experimental data from the literature to aid in catalyst selection for specific research and development needs.

Performance Comparison of Catalysts

The selection of a catalyst for L-alanine esterification involves a trade-off between reaction speed, yield, reaction conditions, and catalyst reusability. The following table summarizes the quantitative data for three representative catalysts: sulfuric acid (homogeneous), Amberlyst-15 (heterogeneous), and Novozym 435 (enzymatic).

ParameterSulfuric Acid (Homogeneous)Amberlyst-15 (Heterogeneous)Novozym 435 (Immobilized Lipase)
Catalyst Type Homogeneous AcidHeterogeneous Solid AcidEnzymatic (Immobilized)
Substrate L-AlanineL-AlanineL-Alanine
Alcohol Methanol (B129727)MethanolMethanol
Reported Yield 98.1%[1]High (Specific yield for L-alanine not reported, but 95.2% for acetic acid)Moderate to High (35.7% conversion for a different acid, up to 87.23% for fatty acid methyl esters)[2]
Reaction Time 4 hours[1]24 - 48 hours (estimated for high conversion at room temp)16 - 96 hours[2]
Temperature 85 °C[1]Room Temperature to 75 °C37 - 45 °C[2]
Catalyst Separation Neutralization and extractionSimple filtrationSimple filtration
Reusability NoYesYes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for L-alanine esterification using the compared catalysts.

Homogeneous Catalysis: Sulfuric Acid

This protocol is adapted from a patented method for preparing amino acid esters in high yield.

Procedure:

  • Disperse 44.5 g (0.5 mol) of L-alanine in 160 ml of methanol in a reaction vessel equipped with a reflux condenser and a distillation setup.

  • Carefully add 55.0 g (0.55 mol) of 98% sulfuric acid to the suspension.

  • Heat the mixture to 85°C.

  • Continuously add 730 ml of methanol to the reaction mixture over a period of 4 hours while simultaneously distilling off methanol at approximately the same rate.

  • After 4 hours, cool the reaction mixture and determine the yield of L-alanine methyl ester by a suitable analytical method such as HPLC.

Heterogeneous Catalysis: Amberlyst-15

This representative protocol is based on general procedures for amino acid esterification using Amberlyst-15.

Procedure:

  • To a suspension of L-alanine (10 mmol) in methanol (50 mL), add Amberlyst-15 resin (5 g).

  • Stir the mixture at room temperature (25°C) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • The resin can be washed with methanol, dried, and stored for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the L-alanine methyl ester.

Enzymatic Catalysis: Novozym 435 (Immobilized Candida antarctica Lipase B)

This protocol is a representative procedure extrapolated from the enzymatic esterification of similar carboxylic acids.[2]

Procedure:

  • In a sealed vessel, dissolve L-alanine (1 mmol) in methanol (10 mL).

  • Add Novozym 435 (100 mg, 10% w/w of substrate) to the solution.

  • Incubate the mixture at 45°C with constant shaking (e.g., 200 rpm) for 16-96 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Remove the solvent from the filtrate to isolate the L-alanine methyl ester.

Visualizing the Workflow

The general experimental workflow for catalyzed L-alanine esterification can be visualized as a three-stage process: reaction, separation, and purification.

G General Experimental Workflow for L-Alanine Esterification cluster_0 Reaction cluster_1 Separation cluster_2 Purification & Analysis A L-Alanine + Alcohol B Add Catalyst (H₂SO₄ / Amberlyst-15 / Novozym 435) A->B C Reaction under controlled Temperature and Time B->C D Catalyst Removal (Neutralization / Filtration) C->D E Solvent Evaporation D->E F Purification of L-Alanine Ester E->F G Characterization (e.g., HPLC, NMR) F->G

General workflow for L-alanine esterification.

Signaling Pathways and Logical Relationships

The choice of catalyst dictates the reaction pathway and conditions. The following diagram illustrates the logical relationship between the catalyst type and the key reaction parameters.

G Catalyst Selection and Reaction Parameters cluster_homo Homogeneous cluster_hetero Heterogeneous cluster_enzy Enzymatic Catalyst Catalyst Type H2SO4 Sulfuric Acid Catalyst->H2SO4 Amberlyst Amberlyst-15 Catalyst->Amberlyst Novozym Novozym 435 Catalyst->Novozym H_Yield High Yield (98.1%) H2SO4->H_Yield H_Temp High Temperature (85°C) H2SO4->H_Temp H_Time Short Time (4h) H2SO4->H_Time H_Sep Complex Separation H2SO4->H_Sep Het_Yield High Yield (expected) Amberlyst->Het_Yield Het_Temp Room Temperature Amberlyst->Het_Temp Het_Time Moderate Time (24-48h) Amberlyst->Het_Time Het_Sep Easy Separation (Filtration) Amberlyst->Het_Sep E_Yield Moderate to High Yield Novozym->E_Yield E_Temp Mild Temperature (37-45°C) Novozym->E_Temp E_Time Long Time (16-96h) Novozym->E_Time E_Sep Easy Separation (Filtration) Novozym->E_Sep

Decision tree for catalyst selection.

References

L-Alanine isopropyl ester vs L-Alanine ethyl ester in peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison: L-Alanine Isopropyl Ester vs. L-Alanine Ethyl Ester in Peptide Coupling

For researchers, scientists, and professionals in drug development, the choice of protecting groups and ester derivatives for amino acids is a critical decision that can significantly impact the efficiency, yield, and purity of peptide synthesis. Among the various choices for the C-terminal protection of L-Alanine, the isopropyl and ethyl esters are commonly employed. This guide provides an in-depth, objective comparison of this compound and L-Alanine ethyl ester in the context of peptide coupling reactions, supported by experimental data and detailed protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two esters is essential for their effective application in peptide synthesis.

PropertyThis compoundL-Alanine Ethyl Ester
Molecular Formula C6H13NO2C5H11NO2
Molecular Weight 131.17 g/mol 117.15 g/mol
Boiling Point 65-66 °C (15 mmHg)145-146 °C (760 mmHg)
Solubility Soluble in most organic solventsSoluble in water and most organic solvents
Hydrophobicity More hydrophobicLess hydrophobic

Performance in Peptide Coupling Reactions

The performance of these esters in peptide coupling can be evaluated based on several key parameters: coupling efficiency, reaction kinetics, and the propensity for side reactions such as racemization.

Coupling Efficiency and Yield

The choice of ester can influence the overall yield of the desired peptide. The bulkier isopropyl group in this compound can sometimes lead to steric hindrance, potentially lowering the coupling efficiency compared to the less bulky ethyl ester. However, this is highly dependent on the coupling reagents and the specific amino acid being coupled.

ParameterThis compoundL-Alanine Ethyl Ester
Typical Yield Generally high, but can be slightly lower in sterically hindered couplings.Consistently high yields in standard coupling reactions.
Reaction Time May require slightly longer reaction times or more potent coupling reagents.Typically exhibits faster reaction kinetics.
Racemization

Racemization is a critical concern in peptide synthesis as it leads to the formation of diastereomeric impurities that are often difficult to separate. The nature of the ester group can influence the susceptibility of the C-terminal amino acid to racemization.

ParameterThis compoundL-Alanine Ethyl Ester
Propensity for Racemization The bulkier isopropyl group can, in some cases, offer a degree of steric protection against racemization.The smaller ethyl group may offer less steric hindrance, potentially leading to a slightly higher risk of racemization under certain conditions.

Experimental Protocols

To provide a practical context, detailed methodologies for a typical peptide coupling reaction using both esters are outlined below.

General Peptide Coupling Protocol

This protocol describes a standard solution-phase peptide coupling using HATU as the coupling agent.

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation cluster_workup Work-up and Purification A N-protected Amino Acid D Activated Ester Intermediate A->D 1. Mix B HATU B->D 2. Add C DIPEA C->D 3. Add F Dipeptide Product D->F 4. Couple E L-Alanine Isopropyl/Ethyl Ester E->F G Aqueous Work-up F->G H Chromatography G->H I Pure Dipeptide H->I

Caption: General workflow for a solution-phase peptide coupling reaction.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • This compound hydrochloride or L-Alanine ethyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound hydrochloride or L-Alanine ethyl ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

  • Add the amino acid ester solution to the activated carboxylic acid solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationship in Deprotection

The final step after peptide elongation is the deprotection of the C-terminal ester. The choice of ester influences the deprotection strategy.

G cluster_ester C-terminal Ester cluster_deprotection Deprotection Method A This compound C Saponification (e.g., LiOH, NaOH) A->C D Acidolysis (e.g., TFA) A->D More facile B L-Alanine Ethyl Ester B->C B->D Slower

Caption: Deprotection pathways for isopropyl and ethyl esters.

Isopropyl esters are generally more labile to acidic conditions (e.g., trifluoroacetic acid, TFA) compared to ethyl esters. This can be an advantage in orthogonal protection strategies where selective removal of the C-terminal ester is required in the presence of other acid-sensitive groups. Both esters can be cleaved under basic conditions via saponification.

Conclusion

The choice between this compound and L-Alanine ethyl ester in peptide coupling is nuanced and depends on the specific requirements of the synthesis.

  • L-Alanine Ethyl Ester is a reliable and widely used choice for routine peptide synthesis, offering good yields and predictable reactivity.

  • This compound provides advantages in specific scenarios, such as when increased steric bulk is desired to minimize racemization or when a more acid-labile C-terminal protecting group is needed for an orthogonal deprotection strategy.

Ultimately, the optimal choice will be dictated by the specific peptide sequence, the coupling conditions employed, and the overall synthetic strategy. Researchers are encouraged to perform small-scale test couplings to determine the most suitable ester for their particular application.

A Comparative Guide to the Analytical Quantification of L-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of L-Alanine isopropyl ester, a key building block in the synthesis of various active pharmaceutical ingredients, is of paramount importance. This guide provides a comparative overview of three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance is objectively compared, supported by experimental data and detailed protocols to assist in selecting the most suitable method for specific analytical needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key quantitative performance parameters of HPLC, GC-MS, and qNMR for this application.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (RSD)
HPLC ≥0.9990.015 - 0.2 µg/mL0.02 - 0.6 µg/mL97.43 - 111.88%< 5%
GC-MS ≥0.990.01 - 0.07 mg/100g0.02 - 0.20 mg/100gNot explicitly stated for this compound, but generally high for amino acid analysis.1.24 - 8.10% (Intra- and inter-day)
qNMR Not applicable (Direct quantification)Dependent on magnetic field strength and sample concentration.Dependent on magnetic field strength and sample concentration.High, as it is a primary ratio method.Typically < 2%

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound, particularly for determining its purity and quantifying related substances.

Experimental Protocol: HPLC for Related Substances

This method is suitable for the determination of impurities in this compound hydrochloride.

  • Chromatographic System:

    • Column: ODS-2 Hypersil (4.6 mm × 250 mm, 5 µm) or equivalent C18 column.[1]

    • Mobile Phase A: 0.02 mol/L sodium acetate (B1210297) buffer solution:acetonitrile (B52724) (90:10, v/v).[1]

    • Mobile Phase B: 0.1 mol/L sodium acetate buffer solution:methanol:acetonitrile (20:40:40, v/v/v).[1]

    • Gradient Elution: A suitable gradient program should be developed to ensure the separation of all related substances.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Detection: UV at 338 nm (after pre-column derivatization with o-phthalaldehyde, OPA).[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the diluent (e.g., 25% acetonitrile in water) to obtain a known concentration.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a similar concentration as the standard solution.

    • Derivatization: An online pre-column derivatization with OPA is performed to enhance the detection of the amino acid ester.[1]

Experimental Protocol: HPLC for Enantiomeric Purity

This method is designed to separate this compound from its D-enantiomer.

  • Chromatographic System:

    • Column: Chiral stationary phase, such as a crown ether-based column or after derivatization with a chiral reagent on a standard C18 column.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., perchloric acid solution with pH 1.0-2.0 for a crown ether column).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Controlled, often at a specific temperature to ensure optimal separation.

    • Detection: UV at a low wavelength (e.g., 210 nm) or after derivatization.

  • Sample Preparation:

    • Standard Solution: Prepare solutions of both L- and D-Alanine isopropyl ester hydrochloride reference standards in the mobile phase.

    • Sample Solution: Dissolve the sample in the mobile phase.

    • Derivatization (if applicable): If a non-chiral column is used, pre-column derivatization with a chiral derivatizing agent is necessary to form diastereomers that can be separated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile compounds. For non-volatile analytes like this compound, a derivatization step is required to increase their volatility.

Experimental Protocol: GC-MS with Derivatization

This protocol outlines a general procedure for the analysis of amino acid esters.

  • Derivatization:

    • Esterification: The carboxyl group of the amino acid is esterified. In the case of this compound, this step is already accomplished.

    • Acylation: The amino group is derivatized, for example, with pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate. This reaction is typically carried out at 65 °C for 30 minutes.[2]

    • Extraction: The resulting derivative is extracted into an organic solvent like toluene.[2]

  • GC-MS System:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless injection is commonly used for trace analysis.

    • Temperature Program: An oven temperature program is used to separate the analytes. A typical program might start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, CDCl₃).

  • NMR Measurement:

    • Acquire a ¹H NMR spectrum of the sample under quantitative conditions. This includes ensuring a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.

    • Process the spectrum, including phasing and baseline correction.

    • Integrate the signals of both the this compound and the internal standard. The predicted ¹H NMR spectrum of this compound hydrochloride shows distinct signals for the alanine (B10760859) CH₃ protons (a doublet around 1.5 ppm), the alanine α-CH proton (a quartet around 4.6 ppm), the isopropyl CH proton (a septet around 5.0 ppm), and the isopropyl CH₃ protons (a doublet around 1.3 ppm).[3]

  • Quantification: The concentration of the analyte is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (m_standard / m_sample) * P_standard

    Where:

    • C_analyte is the concentration (or purity) of the analyte.

    • I is the integral value.

    • N is the number of protons giving rise to the signal.

    • M is the molar mass.

    • m is the mass.

    • P is the purity of the standard.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the general experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Quantification start Sample Weighing dissolution Dissolution in Diluent start->dissolution derivatization Derivatization (Optional) dissolution->derivatization qnmr qNMR dissolution->qnmr hplc HPLC derivatization->hplc gcms GC-MS derivatization->gcms chromatogram Chromatogram/Spectrum Acquisition hplc->chromatogram gcms->chromatogram qnmr->chromatogram integration Peak Integration chromatogram->integration calculation Concentration Calculation integration->calculation end end calculation->end Final Result

Caption: General experimental workflow for the quantification of this compound.

logical_relationship cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR analyte This compound hplc_rp Reversed-Phase analyte->hplc_rp hplc_chiral Chiral Separation analyte->hplc_chiral gcms_derivatization Derivatization Required analyte->gcms_derivatization qnmr_direct Direct Quantification analyte->qnmr_direct quantification_purity quantification_purity hplc_rp->quantification_purity Purity & Related Substances quantification_enantiomers quantification_enantiomers hplc_chiral->quantification_enantiomers Enantiomeric Purity quantification_volatile quantification_volatile gcms_derivatization->quantification_volatile Quantification of Volatile Derivative quantification_absolute quantification_absolute qnmr_direct->quantification_absolute Absolute Quantification

Caption: Logical relationship of analytical methods for this compound analysis.

References

A Comparative Guide to the Characterization of L-Alanine Isopropyl Ester and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine isopropyl ester and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals. Their utility largely stems from the chirality inherited from L-alanine and the protective nature of the ester group, which allows for controlled reactions in complex syntheses. This guide provides a comparative overview of this compound and related short-chain alkyl ester derivatives, supported by experimental data and detailed analytical protocols.

Comparative Performance of L-Alanine Alkyl Esters

The choice of alkyl ester in the derivatization of L-alanine can significantly influence the physicochemical properties of the resulting compound, as well as the efficiency of its synthesis. A comparison of the methyl, ethyl, and isopropyl esters of L-alanine reveals differences in melting points and synthesis yields, which are critical parameters in process development and scale-up.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reported Synthesis Yield (%)
L-Alanine Methyl Ester HClC4H10ClNO2139.58109-111Not consistently reported
L-Alanine Ethyl Ester HClC5H12ClNO2153.6060-64[][2]Not consistently reported
This compound HClC6H14ClNO2167.63~85 (as free base)71.3 - 93.7[3][4]

Note: The melting point for this compound is for the free base, while the others are for the hydrochloride salt, which can influence the melting point. Synthesis yields for the isopropyl ester are reported under various optimized conditions.

The solubility of these esters is a crucial factor in their application. While L-Alanine itself is highly soluble in water (89.1 g/L at 20°C) and poorly soluble in diethyl ether, its ester derivatives, particularly in their hydrochloride salt form, exhibit good solubility in water and other polar organic solvents like methanol.[5][6] This property is advantageous for their use in a variety of reaction conditions.

Synthesis of this compound Hydrochloride: A Comparative Overview of Methodologies

The synthesis of this compound hydrochloride is most commonly achieved through the direct esterification of L-alanine with isopropanol (B130326).[3] Various reagents and catalysts can be employed, leading to different yields and purity profiles.

MethodReagentsCatalystReported Yield (%)Purity (%)Reference
Thionyl ChlorideL-Alanine, Isopropanol, Thionyl ChlorideAlumina (B75360)90.8599.1[3]
Thionyl ChlorideL-Alanine, Isopropanol, Thionyl ChlorideSilicon Dioxide92.1399.4[3]
Ring-Opening4-methyl-2,5-diketo oxazolidine, IsopropanolStrong acidic ion resin43.3 - 83.2Not Specified[4]

The use of a catalyst like alumina or silicon dioxide with a reduced amount of thionyl chloride is presented as an environmentally friendlier approach, minimizing the use of a corrosive reagent.[3]

Experimental Protocols

Synthesis of this compound Hydrochloride

Objective: To synthesize this compound hydrochloride via esterification of L-alanine with isopropanol using thionyl chloride and an alumina catalyst.

Materials:

  • L-Alanine

  • Isopropanol

  • Thionyl chloride

  • Alumina

  • 2N Hydrochloric acid (HCl)

  • Diethyl ether

  • Reaction vessel with stirring capability

  • Apparatus for concentration, crystallization, and centrifugation

Procedure:

  • In a reaction vessel, combine 90 ml of isopropanol and 4.36 ml of thionyl chloride and stir for 5 minutes.

  • Add 89 g (1 mol) of L-alanine and 5 g of alumina to the mixture.

  • Stir the reaction mixture at 20°C and maintain the temperature at 40°C for 24 hours.

  • After the reaction, add 2N HCl dropwise to the solution to adjust the pH to 5.5.

  • Increase the temperature to 45°C for the reaction, followed by concentration of the solution.

  • Cool the concentrated solution to 25°C and add 100 ml of diethyl ether.

  • Stir the mixture to induce crystallization.

  • Centrifuge the crystalline product at 3000 r/min for 6 minutes to obtain the this compound hydrochloride.[3]

HPLC Analysis for Enantiomeric Purity of this compound Hydrochloride

Objective: To determine the enantiomeric purity of this compound hydrochloride by separating the L- and D-enantiomers using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

  • This compound hydrochloride sample

  • D-Alanine isopropyl ester hydrochloride reference standard

  • Acetyl Glucose Isothiocyanate (GITC) solution

  • Triethylamine (B128534) solution (triethylamine in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • YMC-Pack ODS-AQ column (150 x 4.6mm, 3 µm) or equivalent

Procedure:

A. Sample and Standard Preparation (Derivatization):

  • Prepare a test solution by dissolving the this compound hydrochloride sample in acetonitrile.

  • Prepare a system suitability solution containing both L- and D-alanine isopropyl ester hydrochloride in acetonitrile.

  • To an aliquot of each solution, add the triethylamine solution followed by the GITC solution.

  • Vortex the mixture and let it stand at room temperature for 1 hour to allow for complete derivatization.

B. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: YMC-Pack ODS-AQ (150 x 4.6mm, 3 µm)

    • Mobile Phase: Water : Methanol (50:50, v/v)

    • Flow Rate: 1.0 ml/min

    • Column Temperature: 25°C

    • Detection Wavelength: 246 nm

    • Injection Volume: 10 µl

  • Inject the derivatized blank, system suitability, and test solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas for the L- and D-enantiomer derivatives.

  • Calculate the enantiomeric purity based on the relative peak areas.

Visualizations

Experimental_Workflow_for_Chiral_Separation cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start dissolve Dissolve Sample/Standard in Acetonitrile start->dissolve add_reagents Add Triethylamine & GITC Solution dissolve->add_reagents derivatize Derivatization (1 hr at RT) add_reagents->derivatize inject Inject Derivatized Sample into HPLC derivatize->inject Derivatized Sample separate Chromatographic Separation (ODS-AQ Column) inject->separate detect UV Detection (246 nm) separate->detect record Record Chromatogram detect->record Chromatographic Data calculate Calculate Peak Areas & Enantiomeric Purity record->calculate

Caption: Experimental workflow for the chiral separation of this compound.

References

Safety Operating Guide

Navigating the Disposal of L-Alanine Isopropyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of L-Alanine isopropyl ester, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[1][2] Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[2][3] Ensure adequate ventilation to avoid the formation and inhalation of dust or aerosols.[1][3] In case of accidental contact, rinse the affected area immediately with plenty of water.[4]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is governed by federal, state, and local regulations, primarily under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[5]

  • Waste Identification and Classification : Treat all chemical waste, including this compound, as hazardous unless explicitly determined otherwise by EHS personnel.[7] Although this compound hydrochloride is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is best practice to manage its disposal through the hazardous waste stream to ensure full compliance.[4]

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

    • The container must be in good condition, with a secure, screw-on cap.[8][9] Do not use containers with corks or parafilm as a primary seal.[8]

    • Never overfill the waste container; a general guideline is to fill it to no more than 90% of its capacity.[6]

  • Labeling :

    • Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's EHS department.[5][7]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (building and room number), and the Principal Investigator's name and contact information.[5]

    • For mixtures, list all chemical components and their approximate percentages.[5]

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[10][11] This area should be near the point of generation and under the direct control of laboratory personnel.[6][11]

    • Ensure secondary containment is used to capture any potential leaks or spills.[8]

    • Segregate the this compound waste from incompatible materials. For instance, store it separately from strong acids, bases, and oxidizing agents.[10]

  • Disposal Request and Pickup :

    • Once the waste container is full or has been in storage for the maximum allowable time (often 90 days, but check with your EHS), submit a hazardous waste pickup request to your institution's EHS office.[6][8]

    • Complete all required forms with accurate and detailed information about the waste.[5]

Crucially, do not dispose of this compound down the drain or in the regular trash. [1][5] Sewer disposal is generally prohibited for chemical waste unless explicit written permission is granted by the EHS department for specific, highly diluted, and non-hazardous substances.[5]

Quantitative Data for Chemical Waste Management

The following table summarizes key quantitative parameters for the management of laboratory chemical waste, in accordance with general EHS guidelines.

ParameterGuidelineRationale
Maximum Container Fill Volume 90% of container capacityTo prevent spills from overfilling and to allow for vapor expansion.
Maximum Accumulation Time in SAA Typically 90 daysTo comply with EPA regulations and minimize on-site hazardous waste storage.[8]
Maximum Volume in SAA 55 gallons of hazardous wasteA regulatory limit set by the EPA for satellite accumulation areas.[7][11]
pH Range for Aqueous Waste Sewer Disposal (with EHS permission) Generally between 5.5 and 10.5To prevent corrosion of plumbing and adverse effects on wastewater treatment systems.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A This compound Waste Generated B Is the container empty and triple-rinsed? A->B C Dispose of container in regular trash (defaced label) B->C Yes D Collect in a dedicated, compatible waste container B->D No E Label container with 'Hazardous Waste' tag and full chemical name D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment E->F G Is the container full or has the accumulation time limit been reached? F->G H Submit Hazardous Waste Pickup Request to EHS G->H Yes I Continue to collect waste in the same container G->I No J EHS collects and disposes of the waste via a licensed facility (e.g., incineration) H->J I->G

Caption: Decision workflow for the proper disposal of this compound waste.

Empty Container Disposal

For empty containers that previously held this compound, they must be triple-rinsed with a suitable solvent (such as water) to remove all residues.[9] The resulting rinsate must be collected and disposed of as hazardous waste.[7][9] Once the container is thoroughly cleaned and air-dried, any hazardous labels should be defaced or removed, and it can then typically be disposed of in the regular trash.[7][9]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines for the most accurate and up-to-date information.

References

Essential Safety and Logistical Information for Handling L-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, procedural guidance for the safe handling and disposal of L-Alanine Isopropyl Ester, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound Hydrochloride as not hazardous under the 2012 OSHA Hazard Communication Standard, other sources indicate potential risks.[1][2][3] A comprehensive review of available data suggests that the compound may cause skin and eye irritation, and could be harmful if swallowed or inhaled, potentially causing respiratory irritation.[4][5] Therefore, a cautious approach to handling is recommended.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][6]To protect against potential splashes and airborne particles that can cause serious eye irritation.[4][5]
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile, neoprene).[2][6] Gloves must be inspected before use and changed immediately upon contamination.[7]To prevent skin contact, which may cause irritation.[4][5]
Body Protection Wear a lab coat or long-sleeved clothing.[8] For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron.To protect skin from accidental exposure.
Respiratory Protection Use in a well-ventilated area.[5] If dust or aerosols are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[6]To avoid inhalation, which may cause respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Ensure a well-ventilated workspace, preferably a chemical fume hood.[2][6]

    • Have an emergency eyewash station and safety shower readily accessible.

    • Assemble all necessary equipment and materials before handling the chemical.

  • Donning PPE :

    • Put on a lab coat, followed by safety goggles and gloves as specified in Table 1.

  • Handling the Chemical :

    • Avoid generating dust when handling the solid form.[1][8]

    • If transferring the substance, use a spatula or other appropriate tools to minimize dust.

    • Keep the container tightly closed when not in use.[8]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not eat, drink, or smoke in the handling area.[8]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[8]

    • Clean the work area and any equipment used.

    • Properly remove and dispose of contaminated gloves.

    • Store this compound in a cool, dry, and well-ventilated place away from incompatible materials.[8]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][8] Seek medical attention.[1][8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8]
Inhalation Move the person to fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
Ingestion Rinse mouth with water.[2][3] Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][6] Call a doctor or Poison Control Center immediately.[3][6]

Spill Response:

  • Minor Spills :

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid generating dust.[5]

    • Sweep up or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[1][5]

    • Clean the spill area with a suitable solvent or detergent and water.

  • Major Spills :

    • Evacuate the area and prevent entry.

    • Alert your institution's emergency response team.

    • Avoid breathing dust and ensure the area is well-ventilated.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization :

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1]

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.

  • Disposal Method :

    • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]

    • Do not dispose of it down the drain or in the regular trash.[6]

  • Container Disposal :

    • Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning.[6] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, as permitted by regulations.[6]

Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points in the lifecycle of handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep 1. Assess Risks & Review SDS ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe setup 3. Prepare Well-Ventilated Work Area (Fume Hood) ppe->setup handle 4. Handle Chemical (Avoid Dust/Aerosol Generation) setup->handle store 5. Store in Tightly Sealed Container in a Cool, Dry Place handle->store spill Spill or Exposure? handle->spill cleanup 6. Clean Work Area & Equipment store->cleanup decontaminate 7. Decontaminate/Dispose of Contaminated PPE cleanup->decontaminate wash 8. Wash Hands Thoroughly decontaminate->wash collect 9. Collect Waste in Labeled Container wash->collect dispose 10. Dispose via Licensed Chemical Waste Contractor collect->dispose spill->handle No emergency Follow Emergency Procedures (First Aid/Spill Response) spill->emergency Yes emergency->cleanup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.